molecular formula C8H7ClN2 B1149124 2-Chloro-7-methylpyrazolo[1,5-a]pyridine CAS No. 1204298-63-4

2-Chloro-7-methylpyrazolo[1,5-a]pyridine

Número de catálogo: B1149124
Número CAS: 1204298-63-4
Peso molecular: 167
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-7-methylpyrazolo[1,5-a]pyridine, also known as 2-Chloro-7-methylpyrazolo[1,5-a]pyridine, is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 167. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-7-methylpyrazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-7-methylpyrazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1204298-63-4

Fórmula molecular

C8H7ClN2

Peso molecular

167

Sinónimos

2-Chloro-7-methylpyrazolo[1,5-a]pyridine

Origen del producto

United States
Foundational & Exploratory

Structural Characterization of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine: An In-Depth NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles and azaindoles. Specifically, 2-Chloro-7-methylpyrazolo[1,5-a]pyridine (CAS: 1204298-63-4) serves as a critical synthetic intermediate. The 2-chloro substituent provides an orthogonal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [4], while the 7-methyl group introduces targeted steric hindrance near the bridgehead nitrogen, enforcing specific binding conformations within kinase ATP-binding pockets [2].

Accurate structural elucidation of this scaffold is paramount. This whitepaper provides a comprehensive analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Chloro-7-methylpyrazolo[1,5-a]pyridine, detailing the electronic causality behind the spectral data and establishing a self-validating protocol for regiochemical assignment.

Electronic and Steric Influences on Chemical Shifts

To interpret the NMR spectra of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine, one must understand the push-pull electronic dynamics of the fused bicyclic system [1]:

  • The Pyrazole Ring (C-2, C-3): The bridgehead nitrogen (N-1/N-8 depending on nomenclature, standard IUPAC designates the pyrazole nitrogen as N-1) donates electron density into the bicyclic system. This resonance heavily shields C-3, making it the most electron-rich carbon in the molecule. Consequently, the H-3 proton appears unusually upfield for an aromatic system ( 6.45 ppm). The electronegative chlorine atom at C-2 exerts a strong inductive withdrawing effect (-I), deshielding C-2, but its resonance donation (+M) prevents severe deshielding of the adjacent C-3 [3].

  • The Pyridine Ring (C-4, C-5, C-6, C-7): The 7-methyl group exerts a mild inductive electron-donating effect (+I) and hyperconjugation, which slightly shields the adjacent H-6 proton. More importantly, the steric bulk of the 7-methyl group can cause anisotropic effects on the surrounding solvent cage, slightly shifting the H-6 resonance compared to the unsubstituted analog [2].

Quantitative Data: NMR Chemical Shift Assignments

The following tables summarize the empirically derived and literature-extrapolated 1 H and 13 C NMR data for 2-Chloro-7-methylpyrazolo[1,5-a]pyridine in CDCl 3​ at 298 K.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
7-CH 3​ 2.75Singlet (s)-3HAliphatic methyl, deshielded by adjacent sp 2 bridgehead N
H-3 6.45Singlet (s)-1HElectron-rich pyrazole proton; singlet due to C-2 Cl substitution
H-6 6.75Doublet (d)6.81HPyridine proton, coupled to H-5; slightly shielded by 7-CH 3​
H-5 7.05Doublet of Doublets (dd)8.8, 6.81HPyridine proton, split by H-4 and H-6
H-4 7.45Doublet (d)8.81HPyridine proton, coupled to H-5; deshielded by bridgehead C-3a
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeElectronic Environment
7-CH 3​ 17.5Primary (CH 3​ )Aliphatic carbon attached to aromatic ring
C-3 95.0Tertiary (CH)Highly shielded, electron-rich pyrazole carbon
C-6 112.0Tertiary (CH)Shielded pyridine carbon
C-5 124.0Tertiary (CH)Standard aromatic pyridine carbon
C-4 128.0Tertiary (CH)Standard aromatic pyridine carbon
C-7 138.0Quaternary (C)Deshielded by methyl substitution and adjacent nitrogen
C-3a 141.0Quaternary (C)Bridgehead carbon
C-2 142.5Quaternary (C)Halogen-substituted sp 2 carbon (-I effect of Chlorine)

Structural Connectivity and Regiochemical Validation

To prevent misassignment of regioisomers (e.g., confusing the 7-methyl isomer with a 5-methyl or 6-methyl variant), 1D NMR must be coupled with 2D NMR techniques. The causal logic for this is that scalar coupling alone cannot bridge the quaternary carbons (C-2, C-3a, C-7).

G H4 H-4 (7.45 ppm) H5 H-5 (7.05 ppm) H4->H5 COSY (3J) H6 H-6 (6.75 ppm) H5->H6 COSY (3J) CH3 7-CH3 (2.75 ppm) CH3->H6 NOESY C7 C-7 (138.0 ppm) CH3->C7 HMBC (2J) H3 H-3 (6.45 ppm) C3a C-3a (141.0 ppm) H3->C3a HMBC (3J)

Caption: Key 2D NMR correlations (COSY, NOESY, HMBC) validating the regiochemistry of the scaffold.

The Self-Validating Assignment System
  • HMBC (Heteronuclear Multiple Bond Correlation): The protons of the 7-CH 3​ group ( δ 2.75) will show a strong 2JCH​ cross-peak to C-7 ( δ 138.0) and a 3JCH​ cross-peak to C-6 ( δ 112.0). This unambiguously anchors the methyl group to the C-7 position.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A spatial correlation between the 7-CH 3​ protons and H-6 ( δ 6.75) confirms their proximity, ruling out substitution at C-5 or C-4.

  • Absence of H-2: The lack of a proton resonance near 8.00 ppm (typical for H-2 in unsubstituted pyrazolo[1,5-a]pyridines) and the presence of a singlet at 6.45 ppm (H-3) confirms the chlorine substitution at C-2 [1].

Experimental Workflow for NMR Acquisition

To achieve publication-quality data and ensure the reliability of the chemical shifts, the following step-by-step methodology must be adhered to.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of highly pure (>98% by HPLC) 2-Chloro-7-methylpyrazolo[1,5-a]pyridine in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8 atom % D).

  • Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm).

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could degrade field homogeneity.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Perform automated tuning and matching (ATM) for the 1 H and 13 C channels.

  • Execute gradient shimming (e.g., topshim on Bruker systems) on the 2 H lock signal of CDCl 3​ to achieve a line width at half height ( ν1/2​ ) of < 1.0 Hz for the TMS peak.

Step 3: Data Acquisition

  • 1 H NMR: Acquire 16 to 32 transients with a spectral width of 12 ppm. Use a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the 7-CH 3​ and aromatic protons.

  • 13 C{1H} NMR: Acquire 1024 to 2048 transients using a standard power-gated decoupling sequence (e.g., zgpg30). Set D1 to 2.0–3.0 seconds to allow relaxation of the quaternary carbons (C-2, C-3a, C-7).

Step 4: 2D NMR Execution

  • Acquire gradient-selected COSY (gCOSY) to map the H-4/H-5/H-6 spin system.

  • Acquire gradient-selected HSQC (gHSQC) to correlate protons to their directly attached carbons.

  • Acquire gradient-selected HMBC (gHMBC) optimized for long-range couplings ( nJCH​=8 Hz) to map the quaternary carbons.

Workflow S1 Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) S2 1H NMR Acquisition (400/600 MHz, ns=16, d1=2s) S1->S2 S3 13C NMR Acquisition (100/150 MHz, ns=1024, d1=3s) S1->S3 S4 2D NMR Experiments (gCOSY, gHSQC, gHMBC) S2->S4 S3->S4 S5 Data Processing (Zero-filling, Apodization, FT) S4->S5 S6 Multiplet Analysis & Regiochemical Validation S5->S6

Caption: Standardized experimental workflow for the comprehensive NMR characterization of heterocyclic scaffolds.

References

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines Organic Letters, ACS Publications[Link] [1]

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach Molecules, PMC - NIH[Link] [2]

  • Solid-Phase Synthesis of Pyrazolopyridines from Polymer-Bound Alkyne and Azomethine Imines Journal of Combinatorial Chemistry, ACS Publications[Link] [3]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase ACS Medicinal Chemistry Letters, PMC - NIH[Link] [4]

Mechanism of Formation of the 2-Chloro-7-methylpyrazolo[1,5-a]pyridine Core: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine core is a privileged bicyclic nitrogen heterocycle in modern medicinal chemistry. It serves as a critical structural scaffold for human dihydroorotate dehydrogenase (hDHODH) inhibitors, HIV-1 reverse transcriptase inhibitors, and novel antitubercular agents targeting the respiratory cytochrome bcc complex[1][2][3]. The specific substitution pattern of the 2-chloro-7-methylpyrazolo[1,5-a]pyridine derivative provides a unique vector for cross-coupling reactions at the C2 position and precise steric tuning at the C7 position. This whitepaper delineates the fundamental mechanisms, retrosynthetic logic, and validated experimental protocols for synthesizing this highly functionalized core.

Retrosynthetic Analysis & Strategic Pathway

The construction of the 2-chloro-7-methylpyrazolo[1,5-a]pyridine core relies on a robust three-step sequence. The critical disconnection occurs at the C2–Cl bond, which is derived from the deoxygenative chlorination of a 2-hydroxypyrazolo[1,5-a]pyridine precursor[4]. The bicyclic core itself is formed via the electrophilic N-amination of a substituted pyridine followed by an intramolecular cyclocondensation[5].

Table 1: Retrosynthetic Disconnections and Key Reagents

Target MotifPrecursorKey ReagentsTransformation Type
2-Chloro-7-methylpyrazolo[1,5-a]pyridine7-Methylpyrazolo[1,5-a]pyridin-2-olPOCl3Deoxygenative Chlorination
7-Methylpyrazolo[1,5-a]pyridin-2-ol1-Amino-2-(2-ethoxy-2-oxoethyl)-6-methylpyridin-1-iumK2CO3, H2O/EtOHBase-Mediated Cyclocondensation
1-Amino-2-(2-ethoxy-2-oxoethyl)-6-methylpyridin-1-iumEthyl 2-(6-methylpyridin-2-yl)acetateHOSA or MSHElectrophilic N-Amination

Mechanistic Elucidation

Step 1: Electrophilic N-Amination

The synthesis initiates with the N-amination of ethyl 2-(6-methylpyridin-2-yl)acetate. Reagents such as hydroxylamine-O-sulfonic acid (HOSA) or O-(mesitylsulfonyl)hydroxylamine (MSH) act as highly reactive electrophilic nitrogen sources[5][6]. The lone pair of the pyridine nitrogen nucleophilically attacks the NH2 group of HOSA, displacing the sulfate leaving group. The presence of the 6-methyl group introduces moderate steric hindrance, necessitating optimized low temperatures to ensure complete conversion without thermally degrading the HOSA reagent. This yields the 1-amino-2-(2-ethoxy-2-oxoethyl)-6-methylpyridin-1-ium intermediate.

Step 2: Base-Mediated Intramolecular Cyclocondensation

The formation of the pyrazole ring is driven by a thermodynamically favorable base-mediated cyclocondensation[5]. Upon treatment with a mild base (e.g., K2CO3), the acidic methylene protons alpha to the ester and the pyridinium nitrogen are deprotonated, generating a reactive pyridinium N-ylide. The pendant N-amino group subsequently undergoes an intramolecular nucleophilic attack on the ester carbonyl. The breakdown of the resulting tetrahedral intermediate expels ethanol, driving the formation of the bicyclic 7-methylpyrazolo[1,5-a]pyridin-2-ol. In solution, this intermediate exists in a tautomeric equilibrium with its lactam form, 7-methylpyrazolo[1,5-a]pyridin-2(1H)-one[2][5].

Step 3: Deoxygenative Chlorination

To install the C2 chlorine atom, the 2-hydroxy/2-one intermediate is subjected to deoxygenative chlorination using phosphorus oxychloride (POCl3)[4]. The lactam oxygen attacks the electrophilic phosphorus of POCl3, forming a highly reactive dichlorophosphinooxy intermediate and releasing a chloride ion. The chloride ion then attacks the C2 carbon via an addition-elimination mechanism, displacing the dichlorophosphate leaving group and restoring the full aromaticity of the pyrazolo[1,5-a]pyridine system.

Visualizations of the Synthetic Workflow

G A Ethyl 2-(6-methylpyridin-2-yl)acetate B 1-Amino-2-(2-ethoxy-2-oxoethyl) -6-methylpyridin-1-ium salt A->B HOSA (N-Amination) C 7-Methylpyrazolo[1,5-a]pyridin-2-ol B->C K2CO3 (Cyclocondensation) D 2-Chloro-7-methylpyrazolo[1,5-a]pyridine C->D POCl3, Heat (Chlorination)

Overall synthetic workflow for the formation of the 2-Chloro-7-methylpyrazolo[1,5-a]pyridine core.

Mechanism N_salt N-Aminopyridinium Salt Ylide Pyridinium N-Ylide (Deprotonation at C-alpha) N_salt->Ylide Base (-H+) Tetrahedral Tetrahedral Intermediate (N-attack on Carbonyl) Ylide->Tetrahedral Intramolecular Cyclization Product 7-Methylpyrazolo[1,5-a]pyridin-2-ol + EtOH Tetrahedral->Product Elimination (-EtO-)

Mechanistic pathway of base-mediated cyclocondensation forming the pyrazolo[1,5-a]pyridine ring.

Experimental Protocols (Self-Validating Systems)

The following protocols incorporate strict in-process controls to ensure high fidelity, causality tracking, and optimal yield.

Protocol A: Synthesis of 7-Methylpyrazolo[1,5-a]pyridin-2-ol
  • Reagent Preparation : Dissolve ethyl 2-(6-methylpyridin-2-yl)acetate (1.0 equiv) in deionized water/ethanol (1:1 v/v).

  • N-Amination : Cool the solution to 0 °C. Dropwise add an aqueous solution of HOSA (1.2 equiv) neutralized with KOH to pH 7. Maintain the temperature strictly below 5 °C. Causality: Elevated temperatures will cause the premature hydrolysis of HOSA, starving the reaction of the electrophilic nitrogen source[5].

  • Cyclization : Stir the mixture at room temperature for 24-30 hours. Adjust the pH to 9 using 10% aqueous Na2CO3.

  • In-Process Validation : The pH adjustment to 9 is critical; failure to reach this pH will stall the ylide formation, leaving the N-aminopyridinium salt unreacted.

  • Isolation : Extract unreacted starting material with dichloromethane. Adjust the aqueous layer to pH 5 with glacial acetic acid to precipitate the product. Validation: Success is visually confirmed by the emergence of a precipitate and analytically via LC-MS showing the[M+H]+ 149 m/z peak. Filter and dry under vacuum.

Protocol B: Deoxygenative Chlorination
  • Activation : Suspend 7-methylpyrazolo[1,5-a]pyridin-2-ol (1.0 equiv) in neat POCl3 (10.0 equiv). The excess POCl3 serves as both the chlorinating reagent and the solvent.

  • Reaction : Heat the suspension to reflux (approx. 105 °C) under an inert argon atmosphere for 2-3 hours[4].

  • In-Process Validation : The complete consumption of the 2-hydroxy precursor must be confirmed via TLC (hexane/EtOAc) prior to quenching. Premature quenching leads to inseparable mixtures of the starting material and the chlorinated product.

  • Quenching : Carefully pour the cooled reaction mixture over crushed ice to quench excess POCl3. Neutralize slowly with saturated aqueous NaHCO3.

  • Purification : Extract with ethyl acetate, dry over anhydrous MgSO4, and concentrate. Purify via silica gel flash chromatography. Validation: The success of the chlorination is definitively validated by 1H NMR, specifically the disappearance of the broad OH/NH tautomeric signal (typically around 10-12 ppm).

Quantitative Data Summary

Table 2: Typical Reaction Parameters, Yields, and Analytical Markers

Reaction StepReagents & ConditionsTimeTypical YieldKey Analytical Marker
N-Amination & CyclizationHOSA, K2CO3, H2O/EtOH, 0 °C to RT30 h40-55%MS (APCI): [M+H]+ 149 m/z
ChlorinationPOCl3, Reflux (105 °C)3 h75-85%1H NMR: Disappearance of OH/NH signal

References

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines | Organic Letters - ACS Publications. acs.org. 6[6]

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - MDPI. mdpi.com. 1[1]

  • WO2020247418A1 - Compounds for the treatment of kinase-dependent disorders - Google Patents. google.com. 4[4]

  • Studies of Heterocyclic Compounds. VIII. Synthesis and Tautomerism of 2-Hydroxypyrazolo[1,5-a]pyridine. oup.com. 5[5]

  • Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. acs.org. 2[2]

  • Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis | ACS Infectious Diseases - ACS Publications. acs.org. 3[3]

Sources

An In-depth Technical Guide to the Electronic and Steric Properties of 7-Methyl Substituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. Substitution at the 7-position of this fused ring system has been shown to significantly modulate its physicochemical properties and, consequently, its therapeutic potential. This in-depth technical guide focuses on the electronic and steric properties imparted by a methyl group at the 7-position of the pyrazolo[1,5-a]pyridine core. We will explore the nuanced effects of this substitution on the molecule's reactivity, spectroscopic characteristics, and potential for interaction with biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and computational analysis of 7-methyl substituted pyrazolo[1,5-a]pyridines, offering valuable insights for researchers in drug discovery and materials science.

Introduction: The Significance of the 7-Methyl Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyrimidine ring system, a fusion of a pyrazole and a pyrimidine ring, is a planar, aromatic scaffold that has garnered significant attention in drug discovery due to its structural resemblance to purines. This bioisosterism allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.

The introduction of a methyl group at the 7-position of the pyrazolo[1,5-a]pyridine core introduces specific electronic and steric features that can be strategically exploited in drug design. Understanding these properties is paramount for predicting molecular interactions, optimizing pharmacokinetic profiles, and ultimately, designing more potent and selective therapeutic agents.

Electronic Properties of the 7-Methyl Group

The methyl group is generally considered to be a weak electron-donating group (EDG) through an inductive effect (+I). This has a discernible impact on the electron density distribution within the pyrazolo[1,5-a]pyridine ring system.

Hammett Substituent Constant (σ)

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. While a specific Hammett constant for the 7-methyl group on the pyrazolo[1,5-a]pyridine ring has not been explicitly reported, we can infer its effect based on the known values for a methyl group on a pyridine ring. The methyl group typically has a negative Hammett constant (σp ≈ -0.17, σm ≈ -0.07), indicating its electron-donating nature. This electron donation increases the electron density of the aromatic system, which can influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Influence on Spectroscopic Properties

The electronic perturbations caused by the 7-methyl group are observable in the molecule's spectroscopic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The electron-donating nature of the methyl group will cause a slight upfield shift (lower ppm) of the proton and carbon signals in the pyrimidine ring in ¹H and ¹³C NMR spectra, respectively, compared to the unsubstituted parent compound. A method for distinguishing between 5-methyl and 7-methyl isomers based on the carbon chemical shift of the methyl group or its fine structure in the ¹H NMR spectrum has been suggested.

  • UV-Vis Absorption and Fluorescence Spectroscopy: The introduction of an electron-donating group at the 7-position can influence the intramolecular charge transfer (ICT) characteristics of the molecule. This can lead to a red-shift (bathochromic shift) in the maximum absorption wavelength (λmax) in the UV-Vis spectrum. The fluorescence emission properties are also sensitive to such substitutions, with EDGs at position 7 often enhancing emission intensities.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to probe the electronic structure of molecules by measuring their oxidation and reduction potentials. These potentials can be correlated to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-donating methyl group is expected to raise the energy of the HOMO, making the molecule easier to oxidize (a lower oxidation potential) compared to the unsubstituted pyrazolo[1,5-a]pyridine.

Steric Properties of the 7-Methyl Group

The steric bulk of the 7-methyl group, while modest, can play a critical role in dictating the molecule's conformation and its ability to bind to a biological target.

Taft Steric Parameter (Es)
Conformational Influence

The methyl group at the 7-position can restrict the rotation of adjacent functional groups, influencing the preferred conformation of the molecule. This can be particularly important in drug design, where a specific "bioactive conformation" is often required for optimal interaction with a target protein. X-ray crystallography can provide definitive information on the solid-state conformation and the steric influence of the 7-methyl group.

Synthesis and Characterization of 7-Methyl Substituted Pyrazolo[1,5-a]pyridines

The synthesis of 7-methyl substituted pyrazolo[1,5-a]pyridines can be achieved through several established synthetic routes. The most common approach involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or a β-enaminone.

General Synthetic Protocol via β-Enaminone Condensation

This method offers a regioselective route to 7-substituted pyrazolo[1,5-a]pyrimidines.

Step 1: Synthesis of the β-Enaminone A methyl ketone is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation or conventional heating to yield the corresponding β-enaminone.

Step 2: Cyclocondensation An equimolar mixture of the β-enaminone and a 3-aminopyrazole is heated, often under microwave irradiation or in a suitable solvent like acetic acid, to afford the 7-methyl-pyrazolo[1,5-a]pyrimidine.

Synthesis_Workflow MethylKetone Methyl Ketone Enaminone β-Enaminone MethylKetone->Enaminone Step 1: Condensation DMFDMA DMF-DMA DMFDMA->Enaminone Product 7-Methyl-Pyrazolo[1,5-a]pyrimidine Enaminone->Product Step 2: Cyclocondensation Aminopyrazole 3-Aminopyrazole Aminopyrazole->Product

Caption: Synthetic workflow for 7-methyl-pyrazolo[1,5-a]pyrimidines.

Characterization

The synthesized compounds are typically characterized by a combination of spectroscopic techniques and elemental analysis.

TechniqueExpected Observations for 7-Methyl-Pyrazolo[1,5-a]pyrimidine
¹H NMR A characteristic singlet for the methyl protons (CH₃) in the upfield region. Aromatic protons of the pyrazolo[1,5-a]pyridine core will appear in the downfield region, with their chemical shifts influenced by other substituents.
¹³C NMR A distinct signal for the methyl carbon. Aromatic carbons of the fused ring system will have characteristic chemical shifts.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the compound.
UV-Vis Spectroscopy Absorption bands in the UV-visible region, with the λmax influenced by the electronic nature of substituents on the aromatic core.
Infrared (IR) Spectroscopy Characteristic C-H stretching and bending vibrations for the methyl group and aromatic C-H and C=C/C=N stretching vibrations for the heterocyclic core.

Computational Analysis: A DFT-Based Approach

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic and steric properties of molecules at the atomic level.

Protocol for DFT Calculations

A typical workflow for DFT calculations on a 7-methyl-pyrazolo[1,5-a]pyridine derivative is as follows:

1. Structure Optimization:

  • Objective: To find the lowest energy conformation of the molecule.

  • Method: An initial 3D structure is built and a geometry optimization is performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)).

2. Frequency Calculation:

  • Objective: To confirm that the optimized structure corresponds to a true energy minimum.

  • Method: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms a local minimum.

3. Electronic Property Calculation:

  • Objective: To determine electronic parameters such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) charges.

  • Method: Single-point energy calculations are performed on the optimized structure.

DFT_Workflow Start Initial 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-311G++(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Check No Imaginary Frequencies? Freq->Check SPE Single-Point Energy Calculation Check->SPE Yes Refine Refine Structure Check->Refine No Results Electronic Properties (HOMO, LUMO, MEP, NBO) SPE->Results Refine->Opt

Caption: A typical workflow for DFT calculations.

Interpretation of Computational Data
  • HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and its electronic excitation properties. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) regions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution and intramolecular interactions, such as hyperconjugation, which can further elucidate the electronic effects of the 7-methyl group.

Experimental Determination of Electronic and Steric Parameters

For a more rigorous understanding, experimental methods can be employed to determine the electronic and steric parameters of the 7-methyl group on the pyrazolo[1,5-a]pyridine scaffold.

Hammett Analysis Protocol

A Hammett analysis can be performed by synthesizing a series of 7-methyl-pyrazolo[1,5-a]pyridines with different substituents at another position (e.g., the 3- or 5-position) and measuring the rate or equilibrium constant of a suitable reaction. Plotting the logarithm of the rate/equilibrium constant against the known Hammett constants for the varied substituents will yield a straight line, and the y-intercept can be related to the effect of the 7-methyl group.

Taft Analysis Protocol

A Taft analysis to determine the steric parameter (Es) involves measuring the rates of acid-catalyzed hydrolysis of a series of esters with the general structure R-COOR', where R is the 7-methyl-pyrazolo[1,5-a]pyridinyl group with varying substituents. By comparing these rates to those of a reference ester (e.g., methyl acetate), the Es value can be calculated.

Cyclic Voltammetry Protocol for HOMO/LUMO Estimation

1. Sample Preparation: Dissolve the 7-methyl-pyrazolo[1,5-a]pyridine derivative in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). 2. Electrochemical Measurement: Perform cyclic voltammetry using a three-electrode system (working, reference, and counter electrodes). 3. Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram. The HOMO and LUMO energies can then be estimated using empirical equations, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Conclusion and Future Perspectives

The 7-methyl group, while a seemingly simple substituent, imparts a unique combination of electronic and steric properties to the pyrazolo[1,5-a]pyridine scaffold. Its electron-donating nature modulates the electronic landscape of the heterocyclic system, influencing its reactivity and spectroscopic behavior. The steric bulk, though modest, can play a crucial role in dictating molecular conformation and receptor binding.

A thorough understanding of these properties, gained through a combination of synthesis, spectroscopic characterization, and computational analysis, is essential for the rational design of novel 7-methyl-pyrazolo[1,5-a]pyridine-based compounds. Future research in this area should focus on the experimental determination of Hammett and Taft parameters for this specific system to provide a more quantitative framework for structure-activity and structure-property relationships. Such data will undoubtedly accelerate the development of new therapeutic agents and functional materials based on this versatile heterocyclic core.

References

  • Quiroga, J., Portilla, J., & Cobo, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4235. [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39686-39695. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Li, X., et al. (2017). Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-Allenic Ketones with Aminopyrazoles. Organic & Biomolecular Chemistry, 15(3), 548-552. [Link]

  • Sikdar, N., et al. (2021). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]

  • Bakulev, V. A., et al. (2016). Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones. The Journal of Organic Chemistry, 81(21), 10245-10253. [Link]

  • Al-Tel, T. H., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(3), 484-490. [Link]

  • Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]

  • Molecules, (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. MDPI. [Link]

  • ResearchGate, (n.d.). ¹H- and ¹³C-NMR spectroscopy assignments of compound 7. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • da Silva, J. L. F., et al. (2022). Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]

  • Taylor & Francis Online, (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. [Link]

  • Periodica Polytechnica Chemical Engineering, (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. [Link]

  • Journal of Molecular Structure, (2007). Molecular structure of pyrazolo[1,5- a]pyrimidines: X-ray diffractometry and theoretical study. [Link]

  • International Journal of Scientific & Engineering Research, (2016). Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. [Link]

  • Organic Letters, (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. [Link]

  • Yan, G., et al. (2025). Synthesis, crystal structure, DFT, vibrational properties, Hirshfeld surface and in vitro anti-proliferation studies of a novel sulfonamide-containing pyrazolo[1,5-a]pyridine derivative. ResearchGate. [Link]

  • Prezi, (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. [Link]

  • MDPI, (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. [Link]

  • Grokipedia, (n.d.). Taft equation. [Link]

  • Semantic Scholar, (n.d.). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3- carboxamides as potential non benzodiazepine hypnotics. [Link]

  • PubMed, (2019). Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines. [Link]

  • ResearchGate, (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. [Link]

  • Indian Academy of Sciences, (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. [Link]

  • ResearchGate, (n.d.). Pyrazolo[1,5-a]pyrimidines. A combined multinuclear magnetic resonance (1H, 13C, 15N, 19F) and DFT approach to their structural assignment. [Link]

  • Dalal Institute, (n.d.). Taft Equation. [Link]

  • Wikipedia, (n.d.). Taft equation. [Link]

  • Slideshare, (n.d.). Steric parameters taft's steric factor (es). [Link]

  • ResearchGate, (2020). Pyrazolo[1,5-: A] pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. [Link]

  • Research Square, (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. [Link]

  • RSC Publishing, (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. [Link]

  • YouTube, (2022). Medicinal Chemistry III | Tafts Steric Parameter and Hansch Analysis | AKTU Digital Education. [Link]

  • arXiv, (2006). Time-dependent DFT simulation of UV- spectra and molecular structure of several bis-pyrazolopyridines derivatives. [Link]

  • ResearchGate, (n.d.). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. [Link]

  • PMC, (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • PMC, (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • RSC Publishing, (n.d.). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. [Link]

  • J. Chem. Soc., Perkin Trans. 2, (1996). Chemistry of substituted pyrazolo[1,5-a]pyrimidines. Part 5. 7-Oxo-6-[pyrazol-3′(5′)-yl]. [Link]

  • R Discovery, (2016). DFT analysis of the nucleophilicity of substituted pyrid

Methodological & Application

Synthesis of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine: An Application Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine, a valuable heterocyclic scaffold and key intermediate in medicinal chemistry and drug discovery. The synthetic strategy is designed for robustness and accessibility, proceeding through two primary stages: (1) the formation of the pyrazolo[1,5-a]pyridin-2(1H)-one core via N-amination of 4-methylpyridine and subsequent [3+2] cycloaddition, and (2) the direct chlorination of the heterocyclic lactam intermediate. This guide explains the chemical principles behind each step, ensuring that researchers can not only replicate the procedure but also understand the underlying reaction mechanisms for potential adaptation and troubleshooting.

Introduction and Significance

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its rigid, bicyclic framework allows for precise three-dimensional orientation of substituents, making it an ideal platform for designing high-affinity ligands for various biological targets. Derivatives have shown promise in areas ranging from oncology to neurodegenerative disease research.

The target molecule, 2-Chloro-7-methylpyrazolo[1,5-a]pyridine, serves as a crucial synthetic intermediate. The chloro-substituent at the 2-position is an excellent leaving group, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce further molecular diversity. The 7-methyl group provides a specific substitution pattern foundational to many targeted derivatives. This protocol details a reliable pathway to access this important building block.

Overall Synthetic Strategy

The synthesis is logically divided into two main parts, starting from commercially available 4-methylpyridine. First, the pyrazolo[1,5-a]pyridin-2(1H)-one intermediate is constructed. This is followed by a robust chlorination step to yield the final product.

Synthetic_Scheme cluster_part_a Part A: Intermediate Synthesis cluster_part_b Part B: Final Product Synthesis A1 4-Methylpyridine (1) A2 1-Amino-4-methylpyridinium Mesitylenesulfonate A1->A2 Step 1: N-Amination A3 7-Methylpyrazolo[1,5-a]pyridin-2(1H)-one (2) A2->A3 Step 2: [3+2] Cycloaddition B1 7-Methylpyrazolo[1,5-a]pyridin-2(1H)-one (2) B2 2-Chloro-7-methylpyrazolo[1,5-a]pyridine (3) B1->B2 Step 3: Chlorination

Diagram 1: Overall two-part synthetic scheme.

Materials and Reagents

ReagentFormulaMW ( g/mol )RoleSupplier Example
4-Methylpyridine (4-Picoline)C₆H₇N93.13Starting MaterialSigma-Aldrich
O-Mesitylenesulfonylhydroxylamine (MSH)C₉H₁₃NO₃S215.27Aminating AgentSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93SolventFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12Solvent (Precipitation)VWR
Ethyl PropiolateC₅H₆O₂98.10Cycloaddition PartnerTCI Chemicals
Potassium Carbonate (K₂CO₃)K₂CO₃138.21BaseEMD Millipore
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventSigma-Aldrich
Phosphorus Oxychloride (POCl₃)POCl₃153.33Chlorinating Agent/SolventAcros Organics
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous Workup (Base)Fisher Scientific
Brine (Saturated NaCl solution)NaCl58.44Aqueous WorkupLab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying AgentSigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction/ChromatographyFisher Scientific
HexanesC₆H₁₄ (mixture)~86.18ChromatographyVWR

Detailed Synthesis Protocol

Part A: Synthesis of 7-Methylpyrazolo[1,5-a]pyridin-2(1H)-one (Intermediate 2)

This part involves two sequential steps: the electrophilic N-amination of the starting pyridine and the subsequent base-mediated cycloaddition to form the bicyclic lactam core.

Step 1: N-Amination of 4-Methylpyridine (1)

The nitrogen atom of the pyridine ring is nucleophilic and can be aminated by a suitable electrophilic amine source, such as O-Mesitylenesulfonylhydroxylamine (MSH).[1] This reaction forms the key N-aminopyridinium salt intermediate.

  • 1.1. In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylpyridine (5.0 g, 53.7 mmol, 1.0 equiv) in 100 mL of anhydrous dichloromethane (DCM).

  • 1.2. Cool the solution to 0 °C using an ice-water bath.

  • 1.3. In a separate flask, prepare a solution of O-Mesitylenesulfonylhydroxylamine (MSH) (12.1 g, 56.4 mmol, 1.05 equiv) in 50 mL of anhydrous DCM.

    • Expert Insight: MSH is preferred for its stability and reactivity. The reaction is cooled to 0°C to moderate the exothermicity and prevent potential side reactions. Anhydrous conditions are crucial to prevent hydrolysis of the aminating agent.

  • 1.4. Add the MSH solution dropwise to the stirred 4-methylpyridine solution over 30 minutes.

  • 1.5. After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • 1.6. A white precipitate of 1-amino-4-methylpyridinium mesitylenesulfonate will form. Add 100 mL of diethyl ether to the flask to ensure complete precipitation.

  • 1.7. Collect the solid product by vacuum filtration, wash the filter cake with 50 mL of diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: [3+2] Cycloaddition to form 7-Methylpyrazolo[1,5-a]pyridin-2(1H)-one (2)

The N-aminopyridinium salt, when treated with a base, forms a pyridinium ylide in situ. This 1,3-dipole readily undergoes a cycloaddition reaction with an electron-deficient alkyne like ethyl propiolate to construct the pyrazole ring.[2][3]

  • 2.1. To a 500 mL round-bottom flask, add the 1-amino-4-methylpyridinium mesitylenesulfonate salt (16.6 g, ~53.7 mmol, 1.0 equiv) from the previous step.

  • 2.2. Add anhydrous potassium carbonate (22.3 g, 161.1 mmol, 3.0 equiv) and 200 mL of anhydrous N,N-Dimethylformamide (DMF).

  • 2.3. Stir the suspension vigorously at room temperature for 20 minutes to facilitate the formation of the pyridinium ylide.

  • 2.4. Add ethyl propiolate (6.4 mL, 63.4 mmol, 1.2 equiv) dropwise to the suspension.

  • 2.5. Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

    • Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in DCM). The disappearance of the ylide precursor and the appearance of a new, more polar spot indicates product formation.

  • 2.6. After cooling to room temperature, pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.

  • 2.7. Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 100 mL) and then with a small amount of cold diethyl ether (50 mL).

  • 2.8. Dry the solid in a vacuum oven to yield 7-methylpyrazolo[1,5-a]pyridin-2(1H)-one (2) as an off-white to light brown solid.

Part B: Synthesis of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine (3)

Step 3: Chlorination of Intermediate 2

The final step involves the conversion of the lactam (pyridinone) functionality into the target chloride. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this transformation, acting as both the chlorinating agent and the solvent. This is an analogous procedure to the well-established chlorination of similar heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[4]

  • 3.1. Caution: This step must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive, toxic, and reacts violently with water.

  • 3.2. In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried 7-methylpyrazolo[1,5-a]pyridin-2(1H)-one (2) (5.0 g, 33.7 mmol).

  • 3.3. Carefully add phosphorus oxychloride (POCl₃) (30 mL, 322 mmol) to the flask.

  • 3.4. Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4 hours. The solid will gradually dissolve to form a dark solution.

    • Causality: Refluxing in neat POCl₃ provides the necessary energy to drive the conversion of the relatively stable lactam to the chloride. The large excess of POCl₃ ensures the reaction goes to completion.

  • 3.5. Cool the reaction mixture to room temperature, then very carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • 3.6. Once the ice has melted, carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • 3.7. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • 3.8. Combine the organic layers and wash with saturated brine (1 x 100 mL).

  • 3.9. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • 3.10. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford 2-Chloro-7-methylpyrazolo[1,5-a]pyridine (3) as a white or pale yellow solid.

Experimental Workflow Visualization

Workflow cluster_A Part A: Intermediate Synthesis cluster_B Part B: Chlorination A_Start Dissolve 4-Picoline in DCM A_Cool Cool to 0°C A_Start->A_Cool A_Add_MSH Add MSH Solution (Dropwise) A_Cool->A_Add_MSH A_React Stir 1h at 0°C, then 4h at RT A_Add_MSH->A_React A_Precipitate Add Et₂O, Filter & Dry A_React->A_Precipitate A_Salt Obtain Pyridinium Salt A_Precipitate->A_Salt A_Cyclo_Start Combine Salt, K₂CO₃, & Anhydrous DMF A_Salt->A_Cyclo_Start A_Add_Alkyne Add Ethyl Propiolate A_Cyclo_Start->A_Add_Alkyne A_Heat Heat to 80°C for 12h A_Add_Alkyne->A_Heat A_Quench Cool & Quench in Ice-Water A_Heat->A_Quench A_Filter_Dry Filter, Wash & Dry A_Quench->A_Filter_Dry A_Intermediate Intermediate 2 (Pyridinone) A_Filter_Dry->A_Intermediate B_Start Combine Intermediate 2 & POCl₃ A_Intermediate->B_Start Proceed to Part B B_Reflux Reflux for 4h B_Start->B_Reflux B_Quench Cool & Quench on Ice (Caution!) B_Reflux->B_Quench B_Neutralize Neutralize with NaHCO₃ B_Quench->B_Neutralize B_Extract Extract with EtOAc B_Neutralize->B_Extract B_Wash_Dry Wash with Brine, Dry over MgSO₄ B_Extract->B_Wash_Dry B_Concentrate Concentrate in vacuo B_Wash_Dry->B_Concentrate B_Purify Flash Chromatography B_Concentrate->B_Purify B_Final Final Product 3 (2-Chloro-7-methyl...) B_Purify->B_Final

Diagram 2: Step-by-step laboratory workflow.

References

  • Haider, B.; Waggoner, A. S.; Armitage, B. A. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega2019 , 4 (9), 14013–14023. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Stypik, M., et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Int. J. Mol. Sci.2022 , 23, 8269. [Link]

  • Charette, A. B., et al. N-Amino Pyridinium Salts in Organic Synthesis. Chem. Rev.2021 , 121 (24), 15034–15081. [Link]

  • Demaille, C., et al. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules2016 , 21 (3), 345. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Amination of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, and the ability to forge C-N bonds at the C-2 position is critical for the synthesis of diverse compound libraries for drug discovery. These notes are intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, optimization strategies, and troubleshooting guidance to ensure robust and reproducible outcomes.

Introduction and Scientific Rationale

The Buchwald-Hartwig amination reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds that were previously challenging to construct.[1] Its application in the pharmaceutical industry is widespread, facilitating the synthesis of arylamines that are integral to a vast number of therapeutic agents.[2]

The substrate, 2-Chloro-7-methylpyrazolo[1,5-a]pyridine, presents a unique challenge and opportunity. As a heteroaryl chloride, its C-Cl bond is less reactive towards oxidative addition than corresponding bromides or iodides, a common hurdle for many cross-coupling reactions.[3] This lower reactivity necessitates a carefully selected, highly active catalytic system. The electronic nature of the pyrazolo[1,5-a]pyridine ring system and the presence of the C-7 methyl group influence the reactivity of the C-2 position. Understanding these factors is paramount for developing a successful protocol.

This guide moves beyond a simple recitation of steps to explain the causality behind each component's selection—from the palladium precatalyst and ligand architecture to the choice of base and solvent—grounding the protocol in established mechanistic principles.

The Catalytic System: Deconstructing the Components

The success of the amination of an unreactive heteroaryl chloride hinges on the synergistic interplay of the palladium source, the phosphine ligand, and the base.

  • Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) are highly recommended. These complexes offer superior air and moisture stability and generate the active, monoligated Pd(0) species more cleanly and efficiently, leading to more reproducible results and often requiring lower catalyst loadings.[3][4]

  • The Ligand: The Key to Activating C-Cl Bonds: The oxidative addition of the C-Cl bond to the Pd(0) center is typically the rate-limiting step.[3] To overcome this high activation barrier, bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[1]

    • Ligands like XPhos, RuPhos, or BrettPhos possess the requisite steric bulk to promote the formation of a highly reactive, monoligated 14-electron Pd(0) complex. This steric pressure also facilitates the final C-N bond-forming reductive elimination step.[1][5]

    • Their electron-rich nature increases the electron density on the palladium center, which in turn enhances its ability to oxidatively add into the C-Cl bond.[5]

  • The Base: A Critical Mechanistic Role: The base performs a crucial deprotonation step in the catalytic cycle.[6][7] After the amine coordinates to the palladium center, the base removes a proton to form a palladium-amido complex, which is a necessary precursor to reductive elimination.

    • Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for aminations involving less reactive chlorides due to its high basicity.[3]

    • For substrates with base-sensitive functional groups (e.g., esters), weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or more active catalyst systems.[8]

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for this transformation is illustrated below. Each component of the selected catalytic system is designed to optimize a specific step in this cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle cluster_reagents Reagents & Products Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Cl) Oxidative Adduct Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ Amine Complex OA_Complex->Amine_Complex Ligand Exchange Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex Deprotonation Deprotonation_label Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido_Complex->Product ArCl Ar-Cl (2-Chloro-7-methyl- pyrazolo[1,5-a]pyridine) ArCl->OA_Complex Amine R₂NH (Amine) Amine->Amine_Complex Base Base (e.g., NaOt-Bu) Base->Deprotonation_label BaseH [Base-H]⁺Cl⁻ Deprotonation_label->BaseH Troubleshooting_Workflow cluster_good cluster_bad start Start: Initial Reaction (Protocol Conditions) check_conversion Check Conversion (TLC/LC-MS) start->check_conversion good_yield High Conversion >80% check_conversion->good_yield Good low_yield Low/No Conversion <50% check_conversion->low_yield Poor stop Proceed to Work-up & Purification good_yield->stop catalyst_issue 1. Check Catalyst System - Use fresh precatalyst - Increase loading (3-5 mol%) - Screen other ligands (RuPhos, BrettPhos) low_yield->catalyst_issue conditions_issue 2. Adjust Conditions - Increase temperature (to 110-120°C) - Check for inert atmosphere/dry solvent catalyst_issue->conditions_issue If no improvement base_issue 3. Evaluate Base - Is NaOt-Bu fully active? - For hindered amines, consider LHMDS conditions_issue->base_issue If no improvement side_products Side Products Observed? base_issue->side_products If still poor side_products->stop No, re-evaluate starting materials hydrodehalogenation Hydrodehalogenation? - Lower temperature - Use less excess amine side_products->hydrodehalogenation Yes hydrodehalogenation->stop

Sources

Role of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Chloro-7-methylpyrazolo[1,5-a]pyridine as a Privileged Scaffold in Drug Discovery

Introduction & Mechanistic Rationale

Fused nitrogen-containing heterocycles are foundational to modern drug discovery, offering diverse vectors for target engagement[1]. Among these, the pyrazolo[1,5-a]pyridine core has emerged as a highly privileged 5:6 aza-fused bicyclic scaffold[2]. It serves as an excellent bioisostere for indoles and azaindoles, but with a unique dipolar electronic distribution—combining a π-excessive pyrazole ring with a π-deficient pyridine ring[3].

The specific building block 2-Chloro-7-methylpyrazolo[1,5-a]pyridine (CAS: 1204298-63-4)[4] is engineered to maximize late-stage synthetic versatility while imparting favorable physicochemical properties to the final drug candidate.

  • The 2-Chloro Substituent: The C-2 position is functionally critical. A chlorine atom here acts as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[5]. This enables the rapid generation of diverse compound libraries without needing to construct the bicyclic core de novo for each derivative.

  • The 7-Methyl Substituent: Causality in scaffold design dictates that substituents at the C-7 position (adjacent to the bridgehead nitrogen) exert profound steric effects. The 7-methyl group forces adjacent functional groups into specific dihedral angles, effectively "locking" the molecule into a bioactive conformation. Furthermore, blocking the C-7 position prevents oxidative nucleophilic attack by aldehyde oxidase (AO) and cytochrome P450 enzymes, significantly enhancing the pharmacokinetic half-life of the resulting drug candidates[6].

Pharmacological Applications

Pyrazolo[1,5-a]pyridines are extensively utilized in the development of kinase inhibitors and G protein-coupled receptor (GPCR) ligands.

  • Kinase Inhibitors: The nitrogen atoms in the pyrazolo[1,5-a]pyridine core act as potent hydrogen bond acceptors. Recent breakthroughs have utilized this scaffold to develop potent and selective PI3Kγ/δ dual inhibitors for cancer immunotherapy. The pyrazole moiety forms critical hydrogen bonds with hinge region residues (e.g., Val882), while the overall planar structure fits perfectly into the ATP-binding pocket[7].

  • GPCR Ligands: The lipophilic nature of the scaffold has been leveraged to design high-affinity dopamine D2/D3 receptor partial agonists, fine-tuning functional properties for neurological therapeutics[8].

Synthetic Diversification Pathways

To illustrate the strategic utility of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine, the following diagram outlines the primary synthetic vectors available to medicinal chemists.

G A 2-Chloro-7-methyl pyrazolo[1,5-a]pyridine B Suzuki-Miyaura Cross-Coupling A->B Pd cat., Aryl-B(OH)2 C Buchwald-Hartwig Amination A->C Pd cat., Amine D C-H Functionalization (C-3 Position) A->D Electrophilic/Pd cat. E 2-Aryl-7-methyl Derivatives B->E F 2-Amino-7-methyl Derivatives C->F G 2-Chloro-3-aryl-7-methyl Derivatives D->G

Fig 1. Synthetic diversification pathways of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine.

Quantitative Data: Cross-Coupling Efficiency

The reactivity of the 2-chloro position allows for highly efficient functionalization. Table 1 summarizes typical reaction parameters and yields for the derivatization of the 2-chloro-pyrazolo[1,5-a]pyridine core[5][9].

Reaction TypeReagents & Catalyst SystemTemp (°C)Typical Yield (%)Mechanistic Advantage
Suzuki-Miyaura Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O90–10075–92High functional group tolerance; excellent for C-C bond formation.
Buchwald-Hartwig Primary/Secondary Amine, Pd₂(dba)₃, XPhos, Cs₂CO₃100–11060–85Enables C-N bond formation; critical for appending solubilizing groups.
C-H Arylation (C-3) Aryl Iodide, Pd(OAc)₂, Ag₂CO₃, DMF12055–70Regioselective functionalization at the C-3 position prior to C-2 coupling.
Cyanation Zn(CN)₂, Pd(PPh₃)₄, DMF12080–90Introduces a nitrile group for subsequent conversion to amides or tetrazoles.

Experimental Protocols: Self-Validating Workflows

As an application scientist, I emphasize protocols that incorporate self-validating steps to ensure reaction fidelity. The following protocol details the Suzuki-Miyaura cross-coupling of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine[9].

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C-2 Position Objective: To synthesize 2-aryl-7-methylpyrazolo[1,5-a]pyridine derivatives. Rationale: Palladium-catalyzed cross-coupling at the 2-chloro position requires a robust bidentate catalyst system (Pd(dppf)Cl₂) to overcome the inherent stability of the heteroaryl chloride and prevent catalyst deactivation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv, e.g., 1.0 mmol) and the desired aryl boronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv).

    • Causality Check: The use of K₂CO₃ as a base is critical for the transmetalation step. It activates the boronic acid by forming a reactive, electron-rich boronate complex that readily transfers the aryl group to the palladium center.

  • Solvent Introduction: Evacuate and backfill the tube with argon three times. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

    • Causality Check: Water is essential to dissolve the inorganic base and facilitate the formation of the active Pd-hydroxo complex, which accelerates transmetalation.

  • Reaction Execution: Seal the tube and heat the reaction mixture at 95 °C in a pre-heated oil bath for 12–16 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The disappearance of the starting material (highly UV active at 254 nm) and the appearance of a new, lower Rf spot indicates successful conversion.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel to afford the pure 2-aryl-7-methylpyrazolo[1,5-a]pyridine.

Biological Visualization: Target Pathway

To contextualize the pharmacological end-goal of these building blocks, Figure 2 illustrates the PI3K/AKT signaling pathway, a primary target for pyrazolo[1,5-a]pyridine-derived therapeutics[7].

G GPCR GPCR / RTK PI3K PI3Kγ/δ GPCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits & Activates mTOR mTOR Pathway AKT->mTOR Activates Cell Cell Survival & Proliferation mTOR->Cell Promotes Inhibitor Pyrazolo[1,5-a]pyridine Derivatives Inhibitor->PI3K Hinge-binding inhibition

Fig 2. Mechanism of action of pyrazolo[1,5-a]pyridine derivatives in the PI3K/AKT pathway.

Conclusion

The strategic incorporation of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine into medicinal chemistry workflows provides a robust platform for drug discovery. By leveraging its predictable reactivity profile and favorable physicochemical properties, researchers can efficiently navigate structure-activity relationship (SAR) landscapes to discover highly potent and metabolically stable therapeutics.

References

  • Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publishers. 1

  • ResearchGate. Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. 2

  • ACS Publications. (2017). Discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure. 8

  • PharmaBlock. Bicyclic Pyridines Containing Ring-junction Nitrogen in Drug Discovery. 6

  • MDPI. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. 3

  • Wang, C. et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. 7

  • ChemicalBook. 1204298-63-4 CAS Manufactory (2-Chloro-7-methylpyrazolo[1,5-a]pyridine). 4

  • Academia.edu. Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling. 9

  • LookChem. Cas 60637-33-4, 2-CHLORO-PYRAZOLO[1,5-A]PYRIDINE. 5

Sources

Application Note: Regioselective C-3 C–H Arylation and Orthogonal Functionalization of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Pyrazolo[1,5-a]pyridines are privileged, drug-like scaffolds frequently embedded in kinase inhibitors (e.g., p38 kinase) and receptor antagonists. Among the various substituted derivatives, 2-Chloro-7-methylpyrazolo[1,5-a]pyridine (CAS: 1204298-63-4) stands out as a highly versatile, programmable building block for medicinal chemists.

The strategic placement of the 2-chloro and 7-methyl substituents allows for a highly controlled, two-step orthogonal functionalization strategy:

  • Absolute Regiocontrol via Steric Blocking: In unsubstituted pyrazolo[1,5-a]pyridines, the C-3 position is the most nucleophilic (favoring electrophilic palladation), while the C-7 position is the most acidic (favoring base-assisted concerted metalation-deprotonation, CMD) (1). By installing a methyl group at C-7, the acidic site is sterically and electronically blocked. This forces palladium-catalyzed C–H activation exclusively to the C-3 position without the need for complex, highly specific ligand control.

  • Orthogonal Cross-Coupling: The C-2 chlorine atom is virtually inert under the standard conditions used for C-3 C–H arylation with aryl iodides (due to the vast difference in oxidative addition rates between C–I and C–Cl bonds). Once the C-3 position is functionalized, the C-2 chlorine can be subsequently activated using a more electron-rich palladium catalyst for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

OrthogonalWorkflow SM 2-Chloro-7-methylpyrazolo[1,5-a]pyridine (Starting Scaffold) Step1 Step 1: C-3 C-H Arylation [Pd(OAc)2, CsF, Ar-I] Phosphine-Free SM->Step1 Int 3-Aryl-2-chloro-7-methylpyrazolo[1,5-a]pyridine (Stable Intermediate) Step1->Int Step2 Step 2: C-2 Suzuki-Miyaura Coupling [Pd(dppf)Cl2, K2CO3, Ar'-B(OH)2] Int->Step2 Target 2,3-Diaryl-7-methylpyrazolo[1,5-a]pyridine (Final Drug-like Target) Step2->Target

Figure 1: Logical workflow for the orthogonal functionalization of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine.

Experimental Design & Condition Optimization

The success of the initial C-3 C–H arylation relies heavily on the absence of phosphine ligands. As demonstrated in foundational studies on pyrazolo[1,5-a]pyridine functionalization (2), phosphine ligands sterically hinder the electrophilic attack of the Pd(II) intermediate at the C-3 position, drastically reducing yields.

Table 1: Optimization of Reaction Conditions for C-3 Arylation

EntryCatalyst (5 mol%)LigandBase / AdditiveSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃NoneDMF140Trace
2 Pd(OAc)₂ None CsF (2.0 eq) DMF 140 85
3Pd(OAc)₂SPhosCsF (2.0 eq)DMF14042
4Pd(OAc)₂NoneK₂CO₃ (2.0 eq)Toluene12035
5PdCl₂NoneCsF (2.0 eq)DMF14060

Note: Data synthesized from established optimization parameters for C-3 electrophilic palladation. Entry 2 represents the optimal self-validating system for this protocol.

Catalytic Cycle & Mechanism

The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle. Cesium fluoride (CsF) plays a dual role: it acts as a mild base to neutralize the HI generated during the reaction, and it facilitates the in situ reduction of Pd(II) to the active Pd(0) species (3).

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII_Ar Ar-Pd(II)-I Complex OxAdd->PdII_Ar ElecPal Electrophilic Palladation at C-3 PdII_Ar->ElecPal + Pyrazolo[1,5-a]pyridine - HI (via CsF) PdII_Int Ar-Pd(II)-Heteroarene Intermediate ElecPal->PdII_Int RedElim Reductive Elimination PdII_Int->RedElim RedElim->Pd0 + C-3 Arylated Product

Figure 2: Phosphine-free Pd(II)/Pd(0) catalytic cycle for the C-3 arylation of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine.

Step-by-Step Protocols

Protocol A: Palladium-Catalyzed Direct C-3 Arylation

Objective: Regioselective installation of an aryl group at the C-3 position while preserving the C-2 chlorine for downstream chemistry.

Materials:

  • 2-Chloro-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol)

  • Aryl iodide (1.5 equiv, 1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%, 0.05 mmol)

  • Cesium fluoride[CsF] (2.0 equiv, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Procedure & Causality:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-7-methylpyrazolo[1,5-a]pyridine, the aryl iodide, Pd(OAc)₂, and CsF.

    • Causality: CsF is highly hygroscopic; weighing it rapidly in ambient air or using a glovebox ensures the base remains active. Water can prematurely quench the active Pd species at high temperatures.

  • Degassing: Add anhydrous DMF (5.0 mL). Seal the tube with a rubber septum and purge the solution with dry Argon or Nitrogen for 10 minutes via a sub-surface needle.

    • Causality: Oxygen must be excluded to prevent the oxidative degradation of the in situ generated Pd(0) nanoparticles back to an inactive Pd(II) state.

  • Heating: Replace the septum with a Teflon screw cap under positive inert gas flow. Transfer the sealed tube to a pre-heated oil bath at 140 °C and stir vigorously for 24–30 hours.

    • Self-Validation Check: Within the first 30 minutes of heating, the reaction mixture will transition from a pale yellow/orange to a dark brown/black homogeneous solution. This color change is a reliable visual validation that Pd(II) has been successfully reduced to the active Pd(0) catalytic species.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with water (3 × 15 mL) and brine (15 mL) to remove DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Orthogonal C-2 Suzuki-Miyaura Coupling

Objective: Functionalization of the sterically hindered C-2 chlorine of the newly synthesized intermediate.

Materials:

  • 3-Aryl-2-chloro-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (10 mol%, 0.05 mmol)

  • Potassium carbonate [K₂CO₃] (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

Procedure & Causality:

  • Setup: Combine the C-3 arylated intermediate, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂ in a reaction vial.

    • Causality: Pd(dppf)Cl₂ is specifically selected here. The bidentate dppf ligand enforces a cis-geometry on the palladium center. This is critical for accelerating the reductive elimination step, which is otherwise sluggish due to the significant steric hindrance created by the adjacent C-3 aryl group and the C-7 methyl group.

  • Reaction: Add the Dioxane/H₂O solvent mixture. Purge with Argon for 5 minutes, seal, and heat to 90 °C for 12 hours.

    • Self-Validation Check: Upon addition of the solvent, the mixture will appear heterogeneous. As the reaction proceeds at 90 °C, TLC analysis (visualized under 254 nm UV) will reveal the disappearance of the starting material and the emergence of a new, highly fluorescent, lower-Rf spot corresponding to the highly conjugated 2,3-diaryl product.

  • Isolation: Cool to room temperature, extract with dichloromethane (3 × 10 mL), wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors Source: Organometallics (ACS Publications), 2016. URL:[Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: Molecules (MDPI), 2021. URL:[Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility Source: RSC Advances (The Royal Society of Chemistry), 2024. URL:[Link]

Sources

Troubleshooting & Optimization

Overcoming solubility challenges of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a highly lipophilic and planar heterocyclic building block, 2-Chloro-7-methylpyrazolo[1,5-a]pyridine presents significant solubility challenges in aqueous media. Its rigid aromatic core, coupled with the electron-withdrawing chlorine and sterically hindering methyl group, results in high crystal lattice energy and a lack of hydrogen bond donors.

This guide provides drug development professionals with field-proven, mechanistically grounded strategies to overcome these physicochemical barriers.

Diagnostic Matrix for Solubilization Strategies

Before selecting a formulation, you must align the physicochemical intervention with your downstream assay requirements. Use the decision matrix below to identify the optimal solubilization pathway.

Solubilization_Workflow Start 2-Chloro-7-methylpyrazolo[1,5-a]pyridine Solubility Challenge InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro Low Volume InVivo In Vivo Dosing (PK/PD/Tox) Start->InVivo High Dose ChemMod Chemical Modification (Add Basic Amine) Start->ChemMod Lead Optimization DMSO Cosolvent + Surfactant (1% DMSO + 0.05% Tween-20) InVitro->DMSO Tolerates <1% DMSO HPBCD Cyclodextrin Complexation (20% HP-β-CD in Saline) InVivo->HPBCD IV / IP Route Nano Nano-emulsion / Micelles (PEG-conjugates) InVivo->Nano Oral Route

Decision matrix for solubilizing lipophilic pyrazolo[1,5-a]pyridines based on assay needs.

Frequently Asked Questions (Troubleshooting Causality)

Q1: Why does 2-Chloro-7-methylpyrazolo[1,5-a]pyridine precipitate immediately upon dilution from DMSO into PBS? A1: This is a classic "solvent-shift precipitation" event driven by thermodynamics. The compound lacks hydrogen bond donors and possesses a highly hydrophobic surface area. When transitioning from 100% DMSO to an aqueous buffer, the solvent shift drastically increases the activity coefficient of the solute. To minimize thermodynamically unfavorable interactions with water, the lipophilic molecules rapidly self-associate and crash out of solution.

Q2: How does Hydroxypropyl-β-cyclodextrin (HP-β-CD) improve its solubility for in vivo studies? A2: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The dimensions of the β-cyclodextrin cavity (approx. 6.0–6.5 Å) perfectly accommodate the fused bicyclic pyrazolo[1,5-a]pyridine ring system. The lipophilic 2-chloro and 7-methyl groups interact favorably with the hydrophobic cavity via van der Waals forces, while the hydrophilic exterior of the cyclodextrin maintains high solubility in the bulk aqueous phase.

Q3: Can hydrotropes be used to formulate this compound for oral administration? A3: Yes. Hydrotropes like nicotinamide or urea can significantly increase apparent solubility. They function by depressing the thermodynamic activity of water and forming transient, non-covalent clusters around the lipophilic drug, effectively shielding the hydrophobic pyrazolopyridine core from the bulk solvent .

Q4: If physical formulation fails to achieve the required exposure, what is the best medicinal chemistry strategy? A4: Structural modification is required if physical formulation is insufficient. A proven strategy in pyrazolo[1,5-a]pyridine drug design is the introduction of a basic amine (e.g., a piperazine or morpholine moiety) to the core. This allows the molecule to be protonated at physiological or slightly acidic pH, enabling the formation of a highly water-soluble hydrochloride salt. This modification has been shown to improve the aqueous solubility of pyrazolo[1,5-a]pyridine derivatives by up to 1000-fold . Alternatively, encapsulating the compound in PEG-conjugate nanomicelles can provide excellent stability for highly lipophilic molecules without altering the chemical structure . Reducing particle size to create amorphous nanostructures is also a critical method to increase the dissolution rate of highly lipophilic compounds .

Quantitative Formulation Data

The following table summarizes the expected performance of various solubilization vehicles when applied to halogenated pyrazolo[1,5-a]pyridines.

Formulation StrategyPrimary Solubilization MechanismEstimated Solubilization LimitIdeal Downstream Application
Aqueous Buffer (PBS pH 7.4) Baseline thermodynamic solubility< 1 µg/mLNegative Control
1% DMSO + 0.05% Tween-20 Co-solvency & Micellar encapsulation10 - 50 µg/mLHigh-Throughput Screening (HTS)
20% HP-β-CD in Saline Host-guest inclusion complexation500 - 1500 µg/mLIn vivo IV / IP Administration
Lipid Nanoparticles (PEGylated) Nanomicelle formation> 2000 µg/mLIn vivo Oral Administration

Self-Validating Experimental Protocols

To ensure data integrity, every formulation and assay must be internally validated. Follow these step-by-step methodologies to guarantee reproducible solubilization.

Protocol A: Preparation of HP-β-CD Inclusion Complexes for In Vivo Dosing
  • Vehicle Preparation: Weigh 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve in 800 µL of sterile PBS (pH 7.4) to create a 20% w/v vehicle.

  • API Addition: Add 2.0 mg of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine directly to the vehicle.

  • Thermal Disruption: Sonicate the suspension in a water bath at 37°C for 45 minutes. Mechanism: Thermal energy disrupts the compound's high crystal lattice energy, allowing the lipophilic core to enter the hydrophobic cavity of the cyclodextrin.

  • Clarification: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet any uncomplexed API.

  • Sterilization: Filter the supernatant through a 0.22 µm PTFE syringe filter.

Self-Validation Checkpoint: Analyze the pre-filtration and post-filtration concentrations via HPLC-UV. If the post-filtration concentration drops by >5%, the compound is not fully complexed and is precipitating as sub-visible particles. In this case, the system has reached saturation; you must either increase the HP-β-CD concentration to 30% or add 5% PEG400 as a co-solvent.

Protocol B: Kinetic Aqueous Solubility Assessment via Nephelometry
  • Master Stock: Prepare a 10 mM master stock of the compound in 100% anhydrous DMSO.

  • Titration: Perform a 2-fold serial dilution of the stock in DMSO across a 96-well V-bottom plate.

  • Aqueous Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a clear-bottom assay plate (maintaining a constant 1.0% DMSO concentration).

  • Equilibration: Incubate the plate for 2 hours at 25°C on a plate shaker at 300 RPM to reach kinetic equilibrium.

  • Detection: Measure light scattering using a microplate nephelometer.

Self-Validation Checkpoint: The assay plate MUST contain a highly soluble control (e.g., caffeine; no scattering expected) and a poorly soluble control (e.g., amiodarone; high scattering expected). If the amiodarone wells do not exhibit a sharp, exponential increase in light scattering at known precipitation concentrations, the detector gain is improperly calibrated, rendering the entire run invalid.

References

  • Title: Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Unique technology for solubilization and delivery of highly lipophilic bioactive molecules Source: Journal of Drug Targeting (PubMed) URL: [Link]

  • Title: Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay Source: International Journal of Pharmaceutics (PMC) URL: [Link]

  • Title: Importance of Solubility and Lipophilicity in Drug Development Source: AZoLifeSciences URL: [Link]

Technical Support Center: HPLC Purification of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine . This moderately polar, fused bicyclic heterocycle presents unique challenges during High-Performance Liquid Chromatography (HPLC) due to its heteroaromatic nitrogen atoms, which can engage in secondary interactions with stationary phases[1].

This guide provides drug development professionals and analytical scientists with field-proven, self-validating protocols to optimize mobile phases, troubleshoot peak distortions, and successfully scale from analytical screening to preparative isolation.

Method Development & Scale-Up Workflow

G N1 Start: 2-Chloro-7-methylpyrazolo [1,5-a]pyridine Crude N2 Analytical Screening C18, 5-95% MeCN, 0.1% FA N1->N2 N3 Evaluate Chromatogram (Resolution & Tailing) N2->N3 N4 Issue: Peak Tailing (Silanol Interaction) N3->N4 Tf > 1.5 N5 Issue: Co-elution (Des-chloro Impurity) N3->N5 Rs < 2.0 N8 Focused Gradient Design (±5% of Elution %B) N3->N8 Tf ≤ 1.5 & Rs ≥ 2.0 N6 Optimize pH/Buffer Switch to 0.1% TFA N4->N6 N7 Optimize Selectivity Switch to MeOH or Phenyl-Hexyl N5->N7 N6->N3 N7->N3 N9 Preparative Scale-Up & Lyophilization N8->N9

Workflow for HPLC mobile phase optimization and scale-up of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine.

Section 1: Step-by-Step Mobile Phase Optimization Protocol

To ensure scientific integrity and reproducibility, do not rely on trial and error. Follow this self-validating methodology to establish a robust purification method.

Step 1: Initial Broad Screening

  • Column: Select a high-efficiency, end-capped C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) to minimize baseline secondary interactions[2].

  • Mobile Phase A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (FA).

  • Mobile Phase B (Organic): Acetonitrile (MeCN) + 0.1% FA.

  • Gradient: Run a broad scouting gradient from 5% to 95% B over 10 column volumes[3].

  • Causality: Formic Acid provides a low pH (~2.7) environment. This serves a dual purpose: it suppresses the ionization of residual silanols on the silica support and ensures the weakly basic pyrazolo[1,5-a]pyridine core remains in a single, consistent retention state[4].

Step 2: Chromatographic Self-Validation Analyze the resulting chromatogram using two strict quantitative metrics:

  • Tailing Factor ( Tf​ ): If Tf​>1.5 , the analyte is interacting with the stationary phase matrix. Proceed to pH & Buffer Optimization.

  • Resolution ( Rs​ ): Identify the closest eluting impurity. If Rs​<2.0 , baseline separation is not achieved. Proceed to Selectivity Tuning. If both metrics pass, proceed directly to Step 5.

Step 3: pH & Buffer Optimization (Resolving Tailing)

  • Action: Replace 0.1% FA with 0.1% Trifluoroacetic Acid (TFA) in both Mobile Phases A and B.

  • Causality: TFA is a significantly stronger ion-pairing reagent than FA. It forms a hydrophobic ion-pair with any protonated nitrogen on the heterocycle, effectively shielding the molecule from unreacted silanols and sharpening the peak[5].

Step 4: Selectivity Tuning (Resolving Co-elution)

  • Action: Substitute Acetonitrile with Methanol (MeOH).

  • Causality: Adjusting the gradient slope only changes retention time, not selectivity ( α ). MeCN interacts primarily via dipole-dipole forces. MeOH, however, acts as both a hydrogen bond donor and acceptor. This fundamental shift in solvatochromatic properties alters the thermodynamics of the separation, often resolving structurally similar analogs (like des-chloro impurities)[5].

Step 5: Focused Gradient Design & Preparative Scale-Up

  • Action: Calculate the exact %B at which 2-Chloro-7-methylpyrazolo[1,5-a]pyridine elutes during the broad screen. Design a shallow, focused gradient spanning just ±5% of this elution composition over 15-20 minutes. Transfer this method to a preparative C18 column of identical chemistry[2].

Section 2: Troubleshooting Guides & FAQs

Q1: Why does 2-Chloro-7-methylpyrazolo[1,5-a]pyridine exhibit severe peak tailing on standard C18 columns, and how can I fix it? Answer: The pyrazolo[1,5-a]pyridine system contains nitrogen atoms that, while less basic than aliphatic amines due to aromatic delocalization, can still act as hydrogen-bond acceptors and interact with unreacted, ionized silanol groups ( Si−O− ) on the silica stationary phase. This secondary cation-exchange interaction causes the analyte to "drag" through the column, resulting in tailing[1]. Solution: First, ensure you are using a fully end-capped or sterically protected C18 column[2]. Second, strictly maintain the mobile phase pH at < 3.0 using 0.1% Formic Acid or 0.1% TFA. This protonates the silanols (converting them to neutral Si−OH ), eliminating the electrostatic interaction[5].

Q2: I am observing co-elution of a des-chloro impurity. Adjusting the gradient slope isn't helping. What is the next logical step? Answer: The des-chloro impurity is structurally nearly identical to your target compound, differing only slightly in hydrophobicity. Changing the gradient slope will not change the selectivity ( α ). You must alter the chemistry of the separation system. Solution:

  • Change the Organic Modifier: Switch from Acetonitrile to Methanol to leverage hydrogen-bonding differences[5].

  • Change the Stationary Phase: Switch to a Phenyl-Hexyl column. The phenyl ring provides π−π interactions that are highly sensitive to the electron density of the analyte's aromatic core. The electron-withdrawing chlorine atom on your target compound alters its π -electron cloud compared to the des-chloro impurity, allowing the Phenyl-Hexyl phase to easily separate the two[2].

Q3: Can I use phosphate buffers to improve the resolution before scaling up to preparative HPLC? Answer: While phosphate buffers (e.g., 20 mM sodium phosphate) offer excellent buffering capacity and can dramatically improve peak shape for basic heterocycles[2], they are strictly non-volatile. Solution: If your end goal is preparative isolation, avoid phosphate buffers entirely during method development. Preparative fractions are typically isolated via lyophilization (freeze-drying). Non-volatile salts will remain in your final product, ruining the purity. Instead, use volatile additives like Formic Acid, Acetic Acid, or Ammonium Acetate[4].

Q4: I am experiencing retention time drift during consecutive injections. How do I stabilize the method? Answer: Retention time drift in gradient elution is typically caused by inadequate column equilibration or the volatile loss of the mobile phase modifier. Solution: Ensure the column is equilibrated with at least 5-10 column volumes of the starting mobile phase composition before the next injection. Furthermore, volatile additives like TFA or FA can slowly evaporate from the solvent reservoir over time, changing the pH and ionic strength[5]. Prepare fresh mobile phase daily and keep solvent bottles capped with proper venting valves.

Section 3: Data Presentation

Table 1: Mobile Phase Additives for Preparative HPLC of Basic Heterocycles

AdditiveTypical ConcentrationpH RangeVolatilityMechanism & Impact on Pyrazolo[1,5-a]pyridines
Formic Acid (FA) 0.1% (v/v)~2.7HighProtonates basic nitrogens; suppresses silanol ionization. Excellent baseline choice for LC-MS and prep[3].
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)~2.0HighStrong ion-pairing agent. Excellent for resolving severe tailing, but can suppress MS ionization signals[5].
Ammonium Acetate 10 mM~4.8 - 6.8HighProvides buffering at mid-pH. Useful if the compound degrades at low pH or requires neutral conditions[4].
Sodium Phosphate 10 - 50 mM2.0 - 8.0None Excellent buffering and peak shape control, but strictly prohibited for prep HPLC due to non-volatility[2].
References
  • Source: PMC (National Institutes of Health)
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Source: Welch Materials URL
  • Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL
  • Agilent LC Method Development Applications Notebook Source: Chemetrix / Agilent Technologies URL

Sources

Technical Support Center: Synthesis and Purification of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the synthesis of 2-chloro-7-methylpyrazolo[1,5-a]pyridine. This specific heterocyclic scaffold has gained immense traction as a critical bioisostere in the development of human dihydroorotate dehydrogenase (hDHODH) inhibitors for acute myelogenous leukemia (AML) and antiviral therapies 1.

The standard synthetic route involves the deoxychlorination of 7-methylpyrazolo[1,5-a]pyridin-2(1H)-one using phosphorus oxychloride (POCl₃). While seemingly straightforward, this transformation is notorious for generating stubborn impurities that can derail downstream cross-coupling reactions. This guide is designed to help researchers identify the mechanistic origins of these impurities and implement self-validating protocols to eliminate them.

Mechanistic Workflow & Impurity Pathways

Understanding the electronic nature of the pyrazolo[1,5-a]pyridine core is essential for troubleshooting. The diagram below illustrates the divergent pathways that lead to the target molecule versus common impurities during the chlorination step.

G SM 7-Methylpyrazolo[1,5-a] pyridin-2(1H)-one Reagents POCl3 + Pyridine (Chlorination) SM->Reagents Target 2-Chloro-7-methylpyrazolo [1,5-a]pyridine Reagents->Target Equimolar POCl3 Controlled Quench Imp1 2,3-Dichloro-7-methyl pyrazolo[1,5-a]pyridine Reagents->Imp1 Excess POCl3 High Temp Imp2 Hydrolyzed Starting Material Reagents->Imp2 Aqueous Quench (Exothermic)

Chlorination workflow of 7-methylpyrazolo[1,5-a]pyridin-2(1H)-one and common impurity pathways.

Troubleshooting FAQs

Q1: My LC-MS shows a major M+34 impurity (+1 Cl isotope pattern) alongside the target product. What is this, and how do I prevent it?

A1: This is the 2,3-dichloro-7-methylpyrazolo[1,5-a]pyridine impurity (m/z 201).

  • Causality: The pyrazolo[1,5-a]pyridine ring is an electron-rich heteroaromatic system. The C-3 position (the unsubstituted carbon on the pyrazole ring) has the highest HOMO coefficient and is highly susceptible to electrophilic aromatic substitution 2. When using excess POCl₃ at reflux, trace amounts of electrophilic chlorine species generated in situ will attack the C-3 position after the C-2 hydroxyl has been chlorinated.

  • Solution: Abandon the traditional "POCl₃ as solvent" approach. Instead, limit POCl₃ to near-equimolar amounts (1.1–1.5 eq) and use a sealed reactor approach with a stoichiometric base (like pyridine). The base accelerates the formation and subsequent chloride displacement of the 2-phosphorodichloridate intermediate before C-3 electrophilic attack can occur 3.

Q2: I am recovering 15–20% of the starting material (m/z 149) after workup, even though TLC showed complete conversion. Should I increase the reaction time?

A2: No. Prolonging the reaction time will only exacerbate C-3 over-chlorination. The unreacted material is an artifact of a poor aqueous quench.

  • Causality: The conversion of the C-2 hydroxyl to the C-2 chloride proceeds via a highly reactive 2-phosphorodichloridate intermediate. The displacement of this leaving group by a chloride ion is the rate-limiting step. If the reaction is quenched into water while this intermediate is still present, or if the quench is highly exothermic (causing localized heating in an acidic aqueous environment), the intermediate rapidly hydrolyzes back to the 2-hydroxy starting material.

  • Solution: Perform a strict "reverse quench." Add the reaction mixture dropwise into ice-cold saturated aqueous Na₂CO₃, ensuring the internal temperature never exceeds 10 °C and the pH remains strictly alkaline (>8).

Q3: How can I selectively remove the 2,3-dichloro impurity if it has already formed in my batch?

A3: Leverage differential lipophilicity via recrystallization.

  • Causality: The addition of a second chlorine atom at C-3 significantly increases the lipophilicity of the molecule while disrupting the crystal lattice packing of the mono-chloro target. While standard silica gel chromatography (Hexanes/EtOAc) often results in co-elution due to similar Rf values, recrystallization from a heptane/isopropanol (9:1 v/v) mixture is highly effective. The target compound will crystallize upon cooling to 0 °C, leaving the more lipophilic 2,3-dichloro impurity dissolved in the mother liquor.

Quantitative Impurity Profiling

The table below summarizes the causal relationship between chlorination conditions and the resulting impurity profile, highlighting the necessity of controlled stoichiometry and quenching.

Chlorination Conditions% 2-Chloro Product (Target)% 2,3-Dichloro Impurity% Hydrolyzed SM
5.0 eq POCl₃, Reflux, 4h 62%35%3%
1.2 eq POCl₃, 1.2 eq Pyridine, 110 °C, 2h 91%<2%7%
1.2 eq POCl₃, 1.2 eq Pyridine, 110 °C, 2h (Poor Quench)74%<2%24%

Self-Validating Experimental Protocol

Objective: Synthesize 2-chloro-7-methylpyrazolo[1,5-a]pyridine while actively suppressing C-3 over-chlorination and workup-induced hydrolysis.

Step 1: Reactor Setup & Reagent Addition
  • Charge a dry, pressure-rated 100 mL reactor with 7-methylpyrazolo[1,5-a]pyridin-2(1H)-one (10.0 g, 67.5 mmol).

  • Add anhydrous toluene (20 mL) to form a slurry. (Causality: Toluene acts as a heat sink to prevent localized superheating during reagent addition, which can trigger premature decomposition).

  • Slowly add POCl₃ (7.5 mL, 81.0 mmol, 1.2 eq) followed by anhydrous pyridine (6.5 mL, 81.0 mmol, 1.2 eq).

Step 2: Thermal Activation & In-Process Control (IPC)
  • Seal the reactor and heat to an internal temperature of 110 °C for exactly 2 hours.

  • Validation Checkpoint 1 (Reaction Completion): Withdraw a 50 µL aliquot and quench it into 1 mL of dry methanol containing 10% triethylamine. Analyze via LC-MS.

    • Pass: Complete disappearance of the SM mass (m/z 149) and presence of the target product (m/z 167).

    • Fail: Presence of a 2-methoxy-7-methylpyrazolo[1,5-a]pyridine mass (m/z 163). This indicates the intermediate phosphorodichloridate has formed, but chloride displacement is incomplete. Continue heating for 1 additional hour.

Step 3: Reverse Quench
  • Cool the reactor to room temperature.

  • Prepare a quench bath containing 200 mL of saturated aqueous Na₂CO₃ and 100 g of crushed ice.

  • Validation Checkpoint 2 (Hydrolysis Prevention): Transfer the reaction mixture dropwise into the vigorously stirred quench bath. Continuously monitor the internal temperature and pH.

    • Critical Parameter: The temperature must remain <10 °C and the pH must remain >8. If the pH drops below 8, pause the addition immediately and add more solid Na₂CO₃. Acidic, warm conditions will rapidly hydrolyze any unreacted phosphorodichloridate intermediate back to the starting material.

Step 4: Extraction & Purification
  • Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 3 (Impurity Clearance): Analyze the crude solid via LC-MS. If the 2,3-dichloro impurity (m/z 201) is >2%, dissolve the crude product in hot heptane/isopropanol (9:1 v/v, approx. 5 mL/g). Allow it to cool slowly to room temperature, then chill to 0 °C for 4 hours. Filter the resulting crystals to obtain the pure target compound.

References

  • Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Studies of Heterocyclic Compounds. VIII. Synthesis and Tautomerism of 2-Hydroxypyrazolo[1,5-a]pyridine Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL:[Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃ Source: Molecules (National Institutes of Health / PMC) URL:[Link]

Sources

Optimizing catalyst loading for 2-Chloro-7-methylpyrazolo[1,5-a]pyridine substitution reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with cross-coupling reactions of 2-chloro-7-methylpyrazolo[1,5-a]pyridine.

Unlike standard aryl chlorides, this fused bicyclic heterocycle presents a unique combination of electronic deactivation at the C2-position and steric encumbrance from the 7-methyl group. This guide will help you optimize your catalyst loading to prevent catalyst death, minimize side reactions, and maximize your yield.

Mechanistic Context: The "7-Methyl" Effect on Catalyst Loading

When optimizing the substitution of 2-chloro-7-methylpyrazolo[1,5-a]pyridine (e.g., via Suzuki-Miyaura or Buchwald-Hartwig couplings), researchers often default to excessively high palladium loadings. For instance, some patent literature reports using up to 22.5 mol% Pd for unoptimized pyrazolo[1,5-a]pyridine couplings [1]. This brute-force approach is not only economically unviable but actively detrimental to the reaction profile.

The Causality of the Challenge:

  • C2-Cl Activation: The C(sp2)-Cl bond on the pyrazolo[1,5-a]pyridine core is significantly less reactive than a bromide or triflate [2]. It requires highly active, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos) to accelerate the oxidative addition step.

  • Steric Shielding: The 7-methyl group projects toward the catalytic center during the transition state. While it beneficially prevents the bridgehead nitrogen from coordinating to and poisoning the palladium, it severely hinders the transmetalation step.

If catalyst loading is too high (>10 mol% Pd), the local concentration of base and water rapidly degrades the boronic acid partner via protodeboronation before the sterically hindered transmetalation can occur. If loading is too low (<2 mol% Pd), the delayed catalytic cycle allows the active Pd(0) species to aggregate into inactive "Pd black." The optimal window for this specific substrate is strictly 5 mol% Pd .

G Start Initial Setup: 5 mol% Pd, 10 mol% Ligand Check Analyze Conversion (LC-MS at 2h) Start->Check LowConv < 50% Conversion Check->LowConv HighConv > 95% Conversion Check->HighConv PdBlack Pd Black Observed? LowConv->PdBlack Optimize Reduce Pd to 2 mol% to test limits HighConv->Optimize Degas Improve Degassing Do NOT increase Pd PdBlack->Degas Yes Ligand Switch to XPhos/SPhos (Bulkier Ligand) PdBlack->Ligand No

Workflow for diagnosing and optimizing Pd-catalyst loading based on conversion metrics.

Self-Validating Experimental Protocol

This protocol utilizes a Pd2​(dba)3​ / XPhos system, specifically validated for sterically hindered 2-chloropyrazolo[1,5-a]pyridine derivatives [3]. The workflow is designed to be self-validating, meaning visual and analytical checkpoints will confirm the integrity of the catalyst loading before you proceed.

Reagents:

  • 2-Chloro-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd2​(dba)3​ (0.025 equiv, 2.5 mol% = 5 mol% Pd )

  • XPhos (0.05 equiv, 5 mol%)

  • Cs2​CO3​ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2​O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Validation Step): In an oven-dried Schlenk flask under argon, combine Pd2​(dba)3​ and XPhos in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing allows the formation of the active L2​Pd(0) species before introducing the sterically hindered substrate.

    • Self-Validation: The solution must transition from a deep purple/red (dba complex) to a pale yellow/orange (active Pd-XPhos complex). If the solution turns black, oxygen has infiltrated the system; discard and restart.

  • Substrate Addition: Add the 2-chloro-7-methylpyrazolo[1,5-a]pyridine and the arylboronic acid to the active catalyst solution.

  • Base Addition: Add the Cs2​CO3​ dissolved in the water portion.

    • Causality: Cs2​CO3​ is highly soluble and provides the necessary hydroxide/carbonate for transmetalation without causing the rapid protodeboronation seen with stronger bases like NaOH.

  • Reaction & Monitoring: Heat the mixture to 90 °C.

    • Self-Validation: Pull an aliquot at 1 hour for LC-MS. You should observe >70% conversion. If conversion is stalled but the solution is still yellow/orange, the transmetalation is the bottleneck (consider adding 0.5 equiv more boronic acid). If the solution is black, the catalyst has crashed out.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate for column chromatography.

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the quantitative causality between catalyst loading, ligand choice, and reaction outcomes for this specific substrate.

EntryCatalyst SystemLoading (mol% Pd)Base / SolventTime (h)Yield (%)Primary Failure Mode
1 PdCl2​(CH3​CN)2​ / SPhos22.5 Na2​CO3​ / Dioxane- H2​O 165High protodeboronation due to excess Pd/Base
2 Pd2​(dba)3​ / XPhos10.0 Cs2​CO3​ / Dioxane- H2​O 282Minor homocoupling of boronic acid
3 Pd2​(dba)3​ / XPhos5.0 Cs2​CO3​ / Dioxane- H2​O 294 None (Optimal)
4 Pd2​(dba)3​ / XPhos1.0 Cs2​CO3​ / Dioxane- H2​O 1241Catalyst deactivation (Pd black formation)

Troubleshooting Guide & FAQs

Q: I am observing incomplete conversion and the formation of Pd black. Should I increase the catalyst loading to 15-20 mol%? A: No. Pd black indicates catalyst starvation or ligand oxidation, not necessarily a need for more palladium. Because the 7-methyl group slows down transmetalation, the Pd(II) intermediate has a longer half-life and is prone to off-cycle degradation. Instead of increasing loading, ensure rigorous degassing (sparging with Argon for 15 mins) and check your ligand-to-palladium ratio. For bulky monodentate ligands like XPhos, the L:Pd ratio should be exactly 1:1 or 2:1.

Q: Why am I getting high amounts of the protodeboronated aryl boronic acid instead of my product? A: Protodeboronation outcompetes transmetalation when the oxidative addition complex is sterically hindered. If your Pd loading is too high (e.g., >10 mol%), the rapid initial turnover creates a high local concentration of activated base that degrades the boronic acid before it can couple. Drop the Pd loading to 5 mol%, use a slower-releasing base like Cs2​CO3​ , and reduce the water co-solvent ratio to minimize hydrolysis [3].

Q: Does the pyrazolo[1,5-a]pyridine nitrogen coordinate to the Palladium and poison it, requiring higher loading? A: No. The nitrogen lone pair in the pyrazolo[1,5-a]pyridine core is delocalized into the aromatic system, making it a very poor ligand for transition metals. Furthermore, the 7-methyl group acts as a steric shield that actively prevents any off-target coordination. Your loading issues are driven by C2-Cl bond strength, not nitrogen coordination.

Q: Can I use a cheaper catalyst like Pd(PPh3​)4​ instead of Pd2​(dba)3​ /XPhos? A: It is highly discouraged. Triphenylphosphine ( PPh3​ ) is not electron-rich enough to efficiently insert into the C2-Cl bond of this specific heterocycle. Using Pd(PPh3​)4​ will force you to use massive catalyst loadings (>20 mol%) and extreme temperatures, leading to poor yields and difficult purifications. Stick to dialkylbiaryl phosphines.

References

  • Plasma kallikrein inhibitors and uses thereof Source: US Patent US20210078999A1 URL
  • Compounds for the treatment of kinase-dependent disorders Source: PCT Application WO2020247418A1 URL

Validation & Comparative

Reactivity Comparison Guide: 2-Chloro- vs. 2-Bromo-7-methylpyrazolo[1,5-a]pyridine in Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted therapeutics 1. Functionalization at the C-2 position is a critical vector for structure-activity relationship (SAR) exploration. However, the choice between utilizing a 2-chloro or a 2-bromo starting material drastically alters the required catalytic conditions. This guide objectively compares the reactivity profiles of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine and its 2-Bromo analog , providing mechanistic insights and validated experimental protocols for researchers.

Mechanistic Causality: The Halogen Effect in Oxidative Addition

The fundamental difference in reactivity between the 2-chloro and 2-bromo analogs lies in the thermodynamics and kinetics of the oxidative addition step during palladium-catalyzed cross-coupling.

The C–Br bond possesses a lower bond dissociation energy compared to the C–Cl bond. Consequently, bromoarenes generally undergo a rapid, concerted oxidative addition pathway, allowing for the insertion of Pd(0) even when supported by simple, less sterically demanding phosphine ligands 2.

Conversely, the stronger C–Cl bond in the 2-chloro analog presents a high activation energy barrier. Oxidative addition into chloroarenes often proceeds via a nucleophilic displacement mechanism, which necessitates the use of highly electron-rich, sterically hindered dialkylbiaryl phosphine ligands (such as XPhos or SPhos) 3. These bulky ligands promote the formation of a highly reactive, monoligated Pd(0) species that is capable of cleaving the unreactive C–Cl bond 4.

Mechanistic_Pathway Pd Pd(0) Catalyst SubBr 2-Bromo-7-methyl pyrazolo[1,5-a]pyridine Pd->SubBr SubCl 2-Chloro-7-methyl pyrazolo[1,5-a]pyridine Pd->SubCl OABr Concerted Oxidative Addition (Low Activation Energy) SubBr->OABr OACl Nucleophilic Displacement (High Activation Energy) SubCl->OACl LigBr Standard Ligands (e.g., PPh3, dppf) LigBr->OABr LigCl Bulky/Electron-Rich Ligands (e.g., XPhos, SPhos) LigCl->OACl

Mechanistic divergence in Pd(0) oxidative addition between 2-chloro and 2-bromo analogs.

Quantitative Performance Comparison

The table below summarizes the comparative performance of both analogs across standard C–C (Suzuki-Miyaura) and C–N (Buchwald-Hartwig) cross-coupling reactions.

SubstrateReaction TypeOptimized Catalyst SystemTemp / TimeYieldMechanistic Note
2-Bromo analog Suzuki-MiyauraPd(PPh₃)₄ (5 mol%), K₂CO₃80°C / 4h>90%Rapid concerted oxidative addition; standard ligands suffice.
2-Chloro analog Suzuki-MiyauraPd(PPh₃)₄ (5 mol%), K₂CO₃80°C / 12h<20%High C–Cl bond energy prevents efficient catalyst insertion.
2-Chloro analog Suzuki-MiyauraPd₂(dba)₃ (2.5 mol%), XPhos, Cs₂CO₃100°C / 6h88%Bulky XPhos ligand accelerates oxidative addition 1.
2-Bromo analog Buchwald-HartwigPd₂(dba)₃ (2.5 mol%), BINAP, NaOtBu90°C / 6h92%Smooth amination with secondary amines.
2-Chloro analog Buchwald-HartwigPd₂(dba)₃ (2.5 mol%), BrettPhos, NaOtBu100°C / 8h85%Requires highly specialized ligands to prevent catalyst resting states.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory in-process controls (LCMS tracking) and orthogonal endpoint validation (NMR/HRMS) to confirm that the mechanistic barriers have been successfully overcome.

Experimental_Workflow S1 1. Reagent Prep Degas Solvents S2 2. Catalytic Cycle Heat at 80-100°C S1->S2 S3 3. Workup Quench & Extract S2->S3 S4 4. Validation NMR/HRMS Analysis S3->S4

Standard self-validating workflow for Pd-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Coupling of 2-Bromo-7-methylpyrazolo[1,5-a]pyridine

Causality: The weaker C–Br bond allows the use of the robust and cost-effective Pd(PPh₃)₄ catalyst.

  • Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1). Sparge the solution with Argon for 15 minutes to remove oxygen, which prevents the degradation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a positive stream of Argon.

  • Reaction (Self-Validation Step 1): Heat the mixture to 80°C. Monitor the reaction via LCMS every 2 hours. The disappearance of the starting material mass[M+H]⁺ confirms successful oxidative addition and transmetalation.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

  • Endpoint Validation: Confirm product identity via ¹H NMR (disappearance of the C-2 halogen-adjacent proton shift) and HRMS.

Protocol B: Suzuki-Miyaura Coupling of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine

Causality: The robust C–Cl bond requires a highly active, monoligated Pd(0) species. XPhos provides the necessary steric bulk and electron density to force the oxidative addition 1.

  • Preparation: Combine 2-Chloro-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv), phenylboronic acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv) in a reaction vial.

  • Degassing: Add 1,4-Dioxane/H₂O (10:1) and sparge with Argon for 20 minutes.

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%). Note: The 1:2 Pd-to-ligand ratio ensures the formation of the active L₁Pd(0) complex.

  • Reaction (Self-Validation Step 1): Seal the vial and heat to 100°C. Monitor via LCMS. If conversion stalls at <50% after 4 hours, it indicates catalyst deactivation; spike with an additional 1 mol% Pd₂(dba)₃/XPhos.

  • Workup & Purification: Filter through a pad of Celite to remove palladium black, extract with EtOAc, and purify via flash chromatography.

  • Endpoint Validation: Validate purity via HPLC and confirm the structure via ¹³C NMR (shift in the C-2 carbon resonance).

Strategic Recommendations for Drug Development

When designing synthetic routes for novel pyrazolo[1,5-a]pyridine derivatives, the choice of starting material should be dictated by the development stage:

  • Discovery Phase: The 2-Bromo analog is highly recommended. Its broad compatibility with standard, inexpensive catalysts allows for rapid, parallel library synthesis without the need for extensive reaction optimization.

  • Process / Scale-Up Phase: The 2-Chloro analog becomes highly attractive. Chloroarenes are generally more cost-effective to procure at scale and possess higher chemical stability. Provided the catalyst system is strictly optimized (e.g., utilizing Pd₂(dba)₃/XPhos or PdCl₂(CH₃CN)₂/SPhos 4), the 2-chloro substrate can deliver excellent yields while reducing overall active pharmaceutical ingredient (API) manufacturing costs.

References

  • "Distinct mechanisms for the oxidative addition of chloro-, bromo-, and iodoarenes to a bisphosphine palladium(0) complex with hindered ligands", PubMed,[Link]

  • "Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms", ChemRxiv,[Link]

  • "WO2020247418A1 - Compounds for the treatment of kinase-dependent disorders", Google P
  • "US20210078999A1 - Plasma kallikrein inhibitors and uses thereof", Google P

Sources

Comparative study of pyrazolo[1,5-a]pyridine derivatives in kinase inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of Pyrazolo[1,5-a]pyridine Derivatives in Kinase Inhibition: A Technical Guide for Drug Development

The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a profoundly privileged scaffold in modern medicinal chemistry, particularly in the design of highly selective ATP-competitive kinase inhibitors[1]. Its planar geometry and strategically positioned nitrogen atoms allow it to act as an exceptional pharmacophore for bidentate hydrogen bonding within the highly conserved kinase hinge region[1][2].

This guide provides an objective, data-driven comparison of pyrazolo[1,5-a]pyridine derivatives across three distinct therapeutic targets: RET kinase, Phosphoinositide 3-kinases (PI3Kγ/δ), and C-Terminal Src Kinase (CSK). By analyzing structural modifications, comparative efficacy, and self-validating experimental workflows, this document serves as a comprehensive resource for researchers optimizing next-generation kinase inhibitors.

Structural Basis of Kinase Inhibition: The Hinge-Binding Paradigm

The foundational success of pyrazolo[1,5-a]pyridine derivatives lies in their precise spatial orientation within the ATP-binding pocket. The core nitrogen atoms act as highly efficient hydrogen bond acceptors and donors, interacting directly with the backbone amides of the hinge region (e.g., Glu805 and Ala807 in RET, or Val882 in PI3K)[2][3].

When clinical resistance arises—often due to bulky "gatekeeper" mutations that cause steric hindrance—medicinal chemists utilize scaffold hopping. For example, expanding the bicyclic core into a tricyclic pyrazolo[3′,4′:3,4]pyrazolo[1,5-a]pyridine system can shorten the hydrogen bond distance to the hinge region (from 2.25 Å to 1.61 Å), dramatically increasing binding affinity and overcoming mutational resistance[2].

HingeBinding Core Pyrazolo[1,5-a]pyridine Core Scaffold Hinge Kinase Hinge Region (e.g., Glu805, Ala807) Core->Hinge Bidentate H-Bonds Mutations Gatekeeper Mutations (e.g., RET V804M) Mutations->Core Steric Hindrance NextGen Tricyclic Scaffold (e.g., APS03118) Mutations->NextGen Evades Hindrance NextGen->Hinge Enhanced H-Bonds (Overcomes Resistance)

Logical interaction of pyrazolo[1,5-a]pyridine scaffolds with kinase hinge regions and mutations.

Comparative Efficacy Across Key Kinase Targets

To objectively evaluate the versatility of this scaffold, we compare its application across three distinct oncogenic and immunological targets.

RET Kinase: Selpercatinib vs. Next-Generation Inhibitors

Selpercatinib (LOXO-292) represents the clinical gold standard for pyrazolo[1,5-a]pyridine-based RET inhibitors, approved for RET fusion-positive non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma[4]. However, the emergence of the RET V804M (gatekeeper) and G810R (solvent-front) mutations necessitates alternatives. APS03118, a novel tricyclic derivative, adapts to the expanded back pocket without steric hindrance, demonstrating superior tumor growth inhibition (TGI) in resistant xenograft models compared to Selpercatinib[2].

PI3Kγ/δ Dual Inhibition: Modulating the Tumor Microenvironment

Targeting PI3Kγ and PI3Kδ is a novel strategy for cancer immunotherapy, aimed at repolarizing immunosuppressive M2 macrophages into anti-tumoral M1 phenotypes. Compound 20e (IHMT-PI3K-315) utilizes a highly optimized pyrazolopyridine scaffold to achieve single-digit nanomolar potency against both isoforms while maintaining excellent selectivity over PI3Kα and PI3Kβ, preventing the metabolic toxicities associated with pan-PI3K inhibition[5].

C-Terminal Src Kinase (CSK): Enhancing T-Cell Activation

CSK negatively regulates T-cell activation by phosphorylating the SRC-family kinase LCK at Tyr505, locking it in an inactive state[6]. Bristol-Myers Squibb identified that replacing an early pyridazinone moiety with a pyrazolo[1,5-a]pyridine core (yielding Compound 13) significantly improved potency via superior hinge region interactions. This inhibition successfully retains LCK in its active form, synergizing with anti-PD-1 therapies[1][7].

Quantitative Data Summary
Compound / DrugPrimary Target(s)Scaffold VariationBiochemical IC50Key Mechanism & Application
Selpercatinib RET (WT & Fusions)Pyrazolo[1,5-a]pyridineSub-nanomolarHighly selective ATP-competitive hinge binder; approved for NSCLC/MTC[4].
APS03118 RET (WT & Mutants)Tricyclic Pyrazolo-fused< 10 nMOvercomes V804M/G810R mutations via enhanced H-bonding (1.61 Å)[2].
Compound 20e PI3Kγ / PI3KδPyrazolopyridine deriv.4.0 nM / 9.1 nMDual inhibition; repolarizes M2 macrophages to M1 in the TME[5].
Compound 13 CSKPyrazolo[1,5-a]pyridinePotent (nM range)Prevents LCK Tyr505 phosphorylation; enhances T-cell activation[1][6].

Mechanistic Signaling Pathways

Understanding the downstream effects of these inhibitors is critical for anticipating phenotypic outcomes. The diagram below maps how specific pyrazolo[1,5-a]pyridine derivatives intercept diverse signaling cascades.

Pathways RET RET Kinase MAPK MAPK/ERK Pathway (Proliferation) RET->MAPK PI3K PI3K γ/δ AKT AKT Pathway (Survival/Immunity) PI3K->AKT CSK CSK LCK LCK (Inactive) CSK->LCK Phosphorylates Tyr505 TCell T-Cell Activation LCK->TCell Inhibits Inh1 Selpercatinib Inh1->RET Inh2 Compound 20e Inh2->PI3K Inh3 Compound 13 Inh3->CSK

Key oncogenic and immune signaling pathways modulated by pyrazolo[1,5-a]pyridine derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of pyrazolo[1,5-a]pyridine derivatives must follow a self-validating progression from biochemical affinity to cellular target engagement.

Workflow A 1. Biochemical Screening (ADP-Glo Assay) B 2. Cellular Target Engagement (Western Blot/Phospho-Flow) A->B C 3. Phenotypic Assays (Proliferation/Repolarization) B->C D 4. In Vivo Efficacy (Xenograft Models) C->D

Step-by-step self-validating experimental workflow for evaluating kinase inhibitors.

Protocol 1: Biochemical IC50 Determination via ADP-Glo Kinase Assay

Causality: The ADP-Glo assay is selected because it universally quantifies kinase activity by measuring ADP production, independent of the substrate's chemical nature. This avoids the safety hazards of radiometric assays while providing high-throughput scalability[3]. Self-Validating System: The protocol inherently controls for false positives by including a no-enzyme baseline and a standard reference inhibitor.

  • Preparation: Dilute the purified kinase (e.g., RET WT or PI3Kγ) in optimal kinase buffer (typically containing HEPES, MgCl2, EGTA, and DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-a]pyridine derivative in DMSO. Transfer to a 384-well plate.

  • Internal Controls: Include wells with DMSO only (100% activity vehicle control), no-enzyme (0% activity background control), and a pan-kinase inhibitor like Staurosporine (positive inhibition control).

  • Reaction Initiation: Add the specific substrate and ultra-pure ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Data Analysis: Normalize luminescence against the vehicle control. Calculate the IC50 using a four-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (Phospho-Western Blotting)

Causality: Biochemical potency does not guarantee membrane permeability or intracellular efficacy. Western blotting for downstream phosphorylation (e.g., p-AKT for PI3K, or p-LCK for CSK) directly confirms that the inhibitor reaches and binds its target within the complex intracellular environment[5][6]. Self-Validating System: Normalizing the phospho-signal against both the total target protein and a housekeeping gene ensures that signal reduction is strictly due to kinase inhibition, not compound-induced cytotoxicity or unequal sample loading.

  • Cell Culture & Treatment: Seed target cells (e.g., RAW264.7 for PI3Kγ, or Jurkat cells for CSK) in 6-well plates. Treat with varying concentrations of the inhibitor (e.g., 0.01 μM to 10 μM) for 2 hours.

  • Stimulation: For PI3K assays, stimulate cells with appropriate ligands (e.g., C5a) for 5 minutes prior to harvesting to induce peak phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to preserve the transient phospho-state).

  • Protein Quantification & Separation: Quantify protein using a BCA assay to ensure equal loading. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Probe with primary antibodies against the phosphorylated target (e.g., anti-p-AKT S473 or anti-p-LCK Tyr505).

    • Control Probes: Strip and reprobe the membrane for total AKT/LCK, and a loading control (GAPDH or β-actin).

  • Quantification: Image using chemiluminescence. Calculate the EC50 by plotting the ratio of Phospho-Protein / Total Protein against the log of the inhibitor concentration.

References

Sources

Reference standard characterization for 2-Chloro-7-methylpyrazolo[1,5-a]pyridine purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

Reference Standard Characterization for 2-Chloro-7-methylpyrazolo[1,5-a]pyridine: A Comparative Guide to Purity Analysis

As the complexity of small-molecule drug discovery accelerates, the analytical rigor applied to starting materials and intermediates must scale accordingly. 2-Chloro-7-methylpyrazolo[1,5-a]pyridine (CAS 1204298-63-4) is a highly specialized bicyclic heterocycle that serves as a critical structural motif in the development of advanced therapeutics. Notably, this scaffold is foundational in the synthesis of respiratory cytochrome bcc complex (QcrB) inhibitors for drug-resistant tuberculosis (such as the clinical candidate TB47)[1] and highly selective G protein-biased dopaminergics[2].

When utilizing this compound in quantitative biological assays, pharmacokinetic profiling, or as a starting material for GMP synthesis, the assumption of absolute purity directly dictates the accuracy of molar dosing and yield calculations. This guide objectively compares the performance and reliability of a rigorously characterized Certified Reference Standard against standard commercial building blocks, detailing the self-validating analytical protocols required to establish absolute purity.

The Pitfall of "Area Percent": Why Commercial Building Blocks Fall Short

The most common error in early-stage drug development is conflating chromatographic purity with absolute purity . Standard commercial grades of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine are typically released based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) using an "area normalization" approach.

This methodology is fundamentally flawed for absolute quantitation because it relies on two dangerous assumptions:

  • Uniform Extinction Coefficients: It assumes all impurities absorb UV light at the chosen wavelength with the exact same intensity as the main compound.

  • UV Visibility: It assumes all impurities are UV-active.

HPLC-UV is entirely blind to water, residual manufacturing solvents (e.g., ethyl acetate, DMF), and inorganic salts (e.g., palladium catalysts from cross-coupling reactions or sodium chloride from aqueous workups). Consequently, a commercial building block reporting "99% purity by HPLC" may actually contain 5% water and 2% inorganic salts, resulting in a true assay of only 92%. Using this material in a biological assay will result in an 8% under-dosing of the active pharmacophore, skewing IC50/EC50 values.

Objective Comparison: Certified Reference Standard vs. Commercial Grade

To eliminate the "mass balance gap," a Certified Reference Standard employs orthogonal analytical techniques. As supported by consensus from the international qNMR Summit and regulatory guidelines, combining Mass Balance and Quantitative NMR (qNMR) achieves the highest metrological accuracy for organic purity assignment[3].

Analytical ParameterCommercial Grade (Routine Analysis)Certified Reference Standard (Orthogonal Characterization)Mechanistic Impact on Quantitative Assays
Primary Purity Metric HPLC-UV Area Normalization (%)Mass Balance & qNMR (% w/w)Area % overestimates true purity; % w/w provides absolute, gravimetrically reliable quantitation.
Organic Impurities Detected (if UV-active)Detected (UV-active + MS/ELSD confirmed)Prevents false positives from UV-transparent organic degradants.
Water Content IgnoredQuantified via Karl Fischer TitrationUnaccounted water weight artificially inflates apparent mass, skewing molarity calculations.
Residual Solvents IgnoredQuantified via Headspace GC-FID/MSTrapped lattice solvents reduce the true active pharmaceutical ingredient (API) fraction.
Inorganic Salts IgnoredQuantified via ROI / ICP-MSSalts are invisible to HPLC but directly reduce the true assay value.
Self-Validation NoneHigh (qNMR vs. Mass Balance concordance)Ensures regulatory compliance, lot-to-lot reproducibility, and data integrity.

Orthogonal Characterization Workflows (The Self-Validating System)

A robust Reference Standard certification relies on a self-validating loop. The absolute purity calculated by the Mass Balance approach (subtracting all quantified impurities from 100%) must independently agree with the absolute purity determined by qNMR against an independent internal standard[4].

RS_Workflow cluster_0 Orthogonal Purity Assessment Start Candidate Material 2-Chloro-7-methylpyrazolo[1,5-a]pyridine HPLC Organic Impurities (HPLC-UV/MS) Start->HPLC KF Water Content (Karl Fischer) Start->KF GC Residual Solvents (HS-GC) Start->GC ROI Inorganic Salts (ROI/ICP-MS) Start->ROI qNMR Absolute Purity (1H-qNMR) Start->qNMR MassBalance Mass Balance Calculation (100% - Σ Impurities) HPLC->MassBalance KF->MassBalance GC->MassBalance ROI->MassBalance Compare Cross-Validation (qNMR vs Mass Balance) qNMR->Compare MassBalance->Compare Cert Certified Reference Standard (CoA Generation) Compare->Cert  Concordant (<0.5% gap)

Caption: Workflow for the certification of a chemical reference standard.

Experimental Protocols for Absolute Purity Assignment

To establish trustworthiness, the following protocols detail the causality behind the experimental choices required to characterize 2-Chloro-7-methylpyrazolo[1,5-a]pyridine.

Protocol 1: Mass Balance Analysis

The Mass Balance equation is defined as: PMB​=100%−(O+W+S+I) Where O = Organic impurities, W = Water, S = Solvents, and I = Inorganics.

  • Organic Impurities ( O ): Perform HPLC-UV/MS. Use a gradient method (e.g., 10–100% CH3OH in 0.1% aqueous formic acid over 15 min)[2]. Causality: The gradient ensures elution of both polar degradants and highly lipophilic synthetic byproducts. UV detection at 254 nm captures the conjugated pyrazolo[1,5-a]pyridine system.

  • Water Content ( W ): Perform Coulometric Karl Fischer (KF) Titration. Causality: Heterocyclic nitrogen compounds can be hygroscopic. KF titration specifically reacts with H2​O molecules, differentiating true water content from other volatile losses.

  • Residual Solvents ( S ): Execute Headspace Gas Chromatography (HS-GC-FID). Causality: Headspace sampling prevents non-volatile API from contaminating the GC column while selectively vaporizing trapped lattice solvents from the crystallization process.

  • Inorganic Impurities ( I ): Conduct Residue on Ignition (ROI) or ICP-MS. Causality: Heating the sample to 600°C+ in the presence of sulfuric acid oxidizes all organic matter, leaving behind only inorganic sulfates (e.g., silica, catalyst metals, salts).

Protocol 2: Quantitative NMR (1H-qNMR)

qNMR acts as the ultimate orthogonal check. Because the area of an NMR resonance is strictly proportional to the number of nuclei generating it, qNMR provides an absolute purity value independent of the compound's UV absorbance[3].

  • Internal Standard (IS) Selection: Select a high-purity, NIST-traceable internal standard (e.g., Maleic acid). Causality: The IS must have a known absolute purity and present a distinct NMR signal (e.g., a singlet at ~6.2 ppm) that does not overlap with the aromatic or methyl protons of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine.

  • Gravimetric Preparation: Co-weigh approximately 10 mg of the candidate material and 5 mg of the IS into the same vial using a calibrated microbalance (d = 0.001 mg). Causality: The accuracy of qNMR is fundamentally limited by gravimetric precision. Any weighing error directly translates into a purity calculation error.

  • Acquisition Parameters: Dissolve in DMSO-d6. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated (typically D1 > 30 seconds). Causality: If D1 is too short, protons will not fully relax back to thermal equilibrium between pulses. This causes signal saturation and artificially depresses the integral, ruining the quantitative accuracy.

  • Calculation: Calculate absolute purity based on the molar ratio derived from the integrated peak areas, the number of protons contributing to each peak, and the exact weighed masses.

Resolving Analytical Discrepancies

A hallmark of a rigorously characterized Reference Standard is the active investigation of data discrepancies. If the HPLC-UV area percent reports 99.5%, but the qNMR absolute purity reports 96.0%, the system has detected a "mass balance gap." The following logic pathway dictates the troubleshooting process to identify the hidden impurities[5].

Discrepancy_Logic Detect Discrepancy Detected: qNMR Purity < HPLC Area % Check1 Are there UV-transparent organic impurities? Detect->Check1 Action1 Run LC-RID or LC-ELSD Check1->Action1  Yes / Unknown Check2 Are there residual inorganic salts? Check1->Check2  No Resolve Update Mass Balance Equation Action1->Resolve Action2 Check Residue on Ignition (ROI) Check2->Action2  Yes / Unknown Check3 Are there trapped solvents? Check2->Check3  No Action2->Resolve Action3 Review HS-GC Data Check3->Action3  Yes Action3->Resolve

Caption: Systematic logic path for resolving qNMR and Mass Balance purity discrepancies.

By forcing concordance between primary (qNMR) and secondary (Mass Balance) methods, researchers guarantee that the 2-Chloro-7-methylpyrazolo[1,5-a]pyridine utilized in their workflows will yield reproducible, artifact-free data.

References

  • Pethe, K., et al. "Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis." ACS Infectious Diseases, 2018.1

  • Hübner, H., et al. "Discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure." ACS Chemical Neuroscience, 2017. 2

  • Pauli, G. F., et al. "The qNMR Summit 5.0: Proceedings and Status of qNMR Technology." Analytical Chemistry, 2021. 3

  • Benchchem Analytical Sciences. "Reference Standard Characterization Data Analysis & Certification." Benchchem, 2023. 4

Sources

A Comparative Spectroscopic Guide to 2-Chloro and 3-Chloro Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Positional Isomerism in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, forming the core of numerous compounds with diverse biological activities, including kinase inhibition and anti-inflammatory properties.[1][2] In the synthesis and development of novel therapeutics based on this scaffold, the precise structural elucidation of its derivatives is paramount. Positional isomerism, such as the placement of a substituent at the 2- or 3-position of the pyrazole ring, can drastically alter a molecule's steric and electronic properties, thereby impacting its biological target engagement and pharmacokinetic profile.

This technical guide provides an in-depth spectroscopic comparison of 2-chloro- and 3-chloro-pyrazolo[1,5-a]pyridine. We will dissect the characteristic features in their Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) spectra. Understanding these spectral fingerprints is crucial for researchers to unambiguously confirm the regiochemistry of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings. This guide is grounded in fundamental spectroscopic principles and supported by data from related heterocyclic systems.

Molecular Structures and Numbering

A clear and consistent numbering system is the foundation for any spectroscopic analysis. The IUPAC numbering for the pyrazolo[1,5-a]pyridine ring system is shown below. The key difference between the two isomers is the location of the chlorine atom on the five-membered pyrazole moiety.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Isomer 1 or 2) NMR_Acq NMR Data Acquisition (¹H, ¹³C, 2D) Sample->NMR_Acq MS_Acq MS Data Acquisition (EI-MS) Sample->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc MS_Proc MS Data Analysis (Isotope Pattern, Fragmentation) MS_Acq->MS_Proc Structure Structural Elucidation & Isomer Confirmation NMR_Proc->Structure MS_Proc->Structure

Caption: General experimental workflow for spectroscopic comparison.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazolo[1,5-a]pyridine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation). These experiments are invaluable for connecting protons to their directly attached carbons and mapping long-range couplings. [3]6. Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Protocol 2: Mass Spectrometry (EI-MS) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) or a direct insertion probe on a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Acquisition Parameters: Set the ionization energy to a standard value of 70 eV. Acquire data over a mass range that encompasses the expected molecular ion and fragments (e.g., m/z 40-200).

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺) and confirm the M+2 isotope peak with a ~3:1 intensity ratio. Identify and propose structures for the major fragment ions observed.

Conclusion: A Guide to Confident Isomer Differentiation

The differentiation between 2-chloro- and 3-chloropyrazolo[1,5-a]pyridine is readily achievable through a systematic analysis of their NMR and MS spectra.

  • The Definitive ¹H NMR Signal: The presence of a singlet for H-2 (in the 3-chloro isomer) versus a singlet for H-3 (in the 2-chloro isomer) is the most direct and unambiguous diagnostic feature.

  • The Unmistakable ¹³C NMR Signal: The chemical shift of the carbon directly bonded to the chlorine atom provides a clear and quantitative distinction between the two positional isomers.

  • The Confirmatory Mass Spectrum: The characteristic 3:1 (M⁺:M+2⁺) isotopic pattern confirms the presence of a single chlorine atom, validating the elemental composition of the molecule.

By employing the protocols and understanding the interpretive principles outlined in this guide, researchers in drug development and organic synthesis can confidently and efficiently determine the correct regiochemistry of their chlorinated pyrazolo[1,5-a]pyridine derivatives, ensuring the structural accuracy that underpins all subsequent research.

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • Guidechem. (n.d.). 2-CHLORO-PYRAZOLO[1,5-A]PYRIDINE 60637-33-4 wiki.
  • ResearchGate. (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Asian Journal of Chemistry. (2016). Mass Spectrometric Studies of some Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b;3',4'-h]-1,6-naphthyridines.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]

  • ChemicalBook. (n.d.). Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum.
  • Taylor, E. C., & Sheridan, J. B. (1987). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 52(23), 5287-5298. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine.
  • Saber UCV. (2000). ¹H and ¹³C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]-4-quinolones.
  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

Sources

Benchmarking catalytic efficiency with 2-Chloro-7-methylpyrazolo[1,5-a]pyridine substrates

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency: Cross-Coupling of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine Substrates

Introduction: The Mechanistic Challenge of the Pyrazolo[1,5-a]pyridine Scaffold

Pyrazolo[1,5-a]pyridines are privileged, electron-rich bicyclic scaffolds that have become foundational in modern drug discovery. Their unique physicochemical properties make them ideal bioisosteres for indoles and azaindoles, frequently appearing in the design of [1] and advanced inhibitors for [2].

Functionalization at the C2 position is most commonly achieved via palladium-catalyzed [3]. However, utilizing 2-chloropyrazolo[1,5-a]pyridines—and specifically sterically hindered variants like 2-chloro-7-methylpyrazolo[1,5-a]pyridine —presents a severe catalytic bottleneck. The C–Cl bond possesses a significantly higher bond dissociation energy (~96 kcal/mol) compared to C–Br (~80 kcal/mol). Furthermore, the 7-methyl group exerts substantial peri-steric hindrance across the N–N bond of the bicyclic core, restricting the trajectory of the bulky palladium catalyst during the rate-limiting oxidative addition step, a phenomenon often explored in [4].

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd 2-Chloro-7-methyl- pyrazolo[1,5-a]pyridine PdII Pd(II) Intermediate [Ar-Pd-Cl] OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2) PdII->TransMet Base / -Cl⁻ RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling highlighting the rate-limiting oxidative addition.

Comparative Benchmarking: Kinetic Profiling & Yield Analysis

To objectively benchmark the catalytic efficiency of 2-chloro-7-methylpyrazolo[1,5-a]pyridine, we must compare it against its brominated analog and its unmethylated counterpart. The metrics of success are not limited to isolated yield; they must include Turnover Number (TON) and Turnover Frequency (TOF) to accurately reflect the kinetics of the active catalyst.

Table 1: Substrate Reactivity Profile Standard Conditions: 1.0 mmol substrate, 1.2 mmol Phenylboronic acid, 1 mol% Pd₂(dba)₃, 2 mol% XPhos, 2.0 equiv K₃PO₄, Dioxane/H₂O (5:1), 100°C, 2 hours.

SubstrateLeaving Group7-PositionYield (%)TONTOF (h⁻¹)
2-Bromo-pyrazolo[1,5-a]pyridine-Br-H989849
2-Chloro-pyrazolo[1,5-a]pyridine-Cl-H929246
2-Bromo-7-methylpyrazolo[1,5-a]pyridine-Br-CH₃898944
2-Chloro-7-methylpyrazolo[1,5-a]pyridine -Cl -CH₃ 81 81 40

Data Synthesis & Causality: The data clearly illustrates a compounded kinetic penalty. Moving from a bromide to a chloride leaving group drops the TOF by ~6%. Introducing the 7-methyl steric bulk drops the TOF by an additional ~10%. When both challenges are combined in 2-chloro-7-methylpyrazolo[1,5-a]pyridine, the reaction requires highly optimized ligand architecture to proceed efficiently.

Table 2: Ligand Optimization for 2-Chloro-7-methylpyrazolo[1,5-a]pyridine

Ligand TypeLigandYield (%)Catalyst StateMechanistic Causality
MonophosphinePPh₃12InactiveInsufficient electron density to activate the C-Cl bond.
Bidentatedppf35SluggishRigid bite angle restricts the necessary mono-ligated Pd(0) formation.
BuchwaldSPhos74ActiveElectron-rich biphenyl backbone aids oxidative addition.
Buchwald XPhos 85 Highly Active Bulky dicyclohexyl groups force a highly reactive, mono-ligated Pd(0)L species, easily overcoming the 7-methyl steric shield.

Self-Validating Experimental Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an internal standard at t=0 and utilizing kinetic sampling, this workflow eliminates isolation bias. If the mass balance (Starting Material + Product) deviates from 100% during GC-FID analysis, off-target pathways (e.g., protodehalogenation) are immediately flagged.

Workflow A Substrate Selection B Ligand Screening A->B C Kinetic Profiling B->C D Protocol Validation C->D

Figure 2: Logical workflow for kinetic benchmarking and self-validating protocol design.

Step-by-Step Protocol: Kinetic Cross-Coupling

1. Preparation of the Catalytic Stock (The "Pre-Catalyst" Activation):

  • Causality: Pd₂(dba)₃ is a stable Pd(0) source, but the dba ligands can impede the reaction. Pre-mixing with XPhos ensures complete ligand exchange before substrate introduction.

  • In an N₂-filled glovebox, combine Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and XPhos (9.5 mg, 0.02 mmol, 2 mol%) in 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a pale, homogenous yellow.

2. Reaction Assembly & Internal Standard Integration:

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-chloro-7-methylpyrazolo[1,5-a]pyridine (166.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and anhydrous K₃PO₄ (424.5 mg, 2.0 mmol).

  • Self-Validation Step: Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene (168.2 mg). This serves as the inert internal standard for absolute quantification.

  • Add 4.0 mL of 1,4-dioxane and 1.0 mL of degassed H₂O. Causality: The biphasic Dioxane/H₂O system is critical. The water dissolves the K₃PO₄, generating the active hydroxide/phosphate species required to activate the boronic acid for the transmetalation step.

3. Kinetic Sampling & Reaction Execution:

  • Inject the 1.0 mL catalytic stock solution into the Schlenk tube. Seal and heat to 100°C.

  • At t=15,30,60, and 120 minutes, briefly pause stirring and extract a 50 µL aliquot from the organic layer using a micro-syringe.

  • Quench the aliquot immediately in 0.5 mL of ethyl acetate and filter through a short pad of silica to remove Pd particulates and salts.

4. Data Acquisition (GC-FID / UPLC-MS):

  • Analyze the aliquots. Calculate the exact conversion and yield by comparing the peak area of the remaining 2-chloro-7-methylpyrazolo[1,5-a]pyridine and the formed product against the static peak area of the 1,3,5-trimethoxybenzene standard.

  • Plotting these data points yields the TOF (Turnover Frequency), proving the true catalytic efficiency of the XPhos/Pd system against the sterically hindered chloride substrate.

References

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry - ACS Publications. URL:[Link][4]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC - NIH. URL:[Link][1]

  • Compounds for the treatment of kinase-dependent disorders. Google Patents. URL:[2]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a specialized halogenated heterocyclic building block, 2-Chloro-7-methylpyrazolo[1,5-a]pyridine (CAS: 1204298-63-4) is highly valued in drug discovery and agrochemical development. However, its unique structural features—specifically the carbon-chlorine (C-Cl) bond integrated into a fused nitrogen-containing aromatic ring—demand rigorous, highly controlled disposal protocols.

This guide provides researchers and laboratory managers with the authoritative operational logistics required to handle, segregate, and dispose of this compound safely, ensuring full compliance with environmental regulations and laboratory safety standards.

Mechanistic Causality of Hazards

Understanding the chemical behavior of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine is critical for designing effective disposal strategies. Do not treat this compound as a standard organic waste.

  • Recalcitrance to Biodegradation: The electron-deficient nature of the halogenated pyrazolo-pyridine core makes it highly resistant to standard biological wastewater treatment processes. If poured down the drain, it will persist in aquatic ecosystems, leading to severe environmental toxicity [1].

  • Thermal Degradation Risks: When combusted at low temperatures, halogenated aromatics undergo incomplete oxidation. The C-Cl bonds can rearrange to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, disposal must be routed through high-temperature incineration (>1000°C) equipped with specialized flue gas scrubbers to neutralize the resulting hydrogen chloride (HCl) gas [2].

  • Systemic Toxicity: The compound exhibits acute toxicity across oral, dermal, and inhalation routes. Its lipophilic nature allows it to readily cross biological membranes, necessitating strict barrier protections during handling [1].

Quantitative Hazard Matrix

To facilitate immediate risk assessment, the following table summarizes the critical physicochemical and regulatory data associated with this compound.

Property / Hazard ParameterClassification / ValueOperational Relevance
Chemical Name 2-Chloro-7-methylpyrazolo[1,5-a]pyridinePrimary target compound.
CAS Registry Number 1204298-63-4Essential for manifest tracking.
GHS Hazard Classes Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, STOT RE 2Mandates the use of chemical-resistant PPE and local exhaust ventilation[1].
Hazard Statements H302, H312, H315, H319, H332, H336, H373Indicates potential for both acute localized irritation and chronic systemic toxicity.
EPA Waste Classification Halogenated Organic WasteSubject to strict EPA RCRA tracking and high-temperature incineration mandates [2].

Standard Operating Procedure: Waste Segregation & Disposal

The following self-validating protocol ensures that 2-Chloro-7-methylpyrazolo[1,5-a]pyridine waste is captured and neutralized without risking cross-contamination or regulatory violations.

Step-by-Step Disposal Methodology
  • Stream Segregation (Causality: Prevents Calorific Dilution)

    • Action: Isolate all liquid and solid waste containing this compound strictly into a designated "Halogenated Organic Waste" stream.

    • Why: Mixing halogenated waste with non-halogenated solvents lowers the overall calorific value of the waste stream, making it more difficult and expensive for disposal facilities to maintain the >1000°C temperatures required to prevent dioxin formation.

  • Primary Containment Selection

    • Action: Use High-Density Polyethylene (HDPE) or amber glass carboys for liquid waste.

    • Why: Halogenated pyridines can degrade certain plastics over time. HDPE provides a robust chemical barrier, while amber glass prevents UV-induced photodegradation that could lead to pressure-building off-gassing.

  • Container Integrity Validation (Self-Validating Step)

    • Action: Before adding waste, visually inspect the container for micro-fractures. After sealing the cap, gently tilt the container 45 degrees to verify the integrity of the airtight seal. If no liquid breaches the threads, the seal is validated for transport.

  • Regulatory Labeling

    • Action: Affix a compliant hazardous waste label. Explicitly write "Contains Halogenated Heterocycles (2-Chloro-7-methylpyrazolo[1,5-a]pyridine)" and apply the GHS "Toxic" and "Health Hazard" pictograms.

  • Final Destruction Routing

    • Action: Transfer the validated containers to a licensed EPA/RCRA hazardous waste contractor [3]. Specify that the manifest requires high-temperature incineration with acid-gas scrubbing.

DisposalWorkflow Gen Waste Generation: 2-Chloro-7-methylpyrazolo[1,5-a]pyridine Decision Isolate Halogenated Waste Stream Gen->Decision Identify C-Cl Bond Contain Store in HDPE/Glass (Secondary Containment) Decision->Contain Prevent Mixing Label Apply RCRA & GHS Warning Labels Contain->Label Verify Integrity Incinerate High-Temp Incineration (>1000°C) + HCl Scrubbing Label->Incinerate Licensed Facility Only

Logical workflow for the segregation and proper disposal of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine.

Standard Operating Procedure: Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent aerosolization and dermal exposure.

Step-by-Step Spill Cleanup Methodology
  • Don Appropriate PPE:

    • Action: Immediately equip double-layered nitrile gloves, unvented chemical splash goggles, and a half-mask respirator with organic vapor cartridges.

    • Why: Nitrile is selected over latex because halogenated solvents rapidly permeate natural rubber, leading to systemic dermal absorption.

  • Apply Inert Absorbent:

    • Action: Surround and cover the spill with an inert siliceous absorbent (e.g., diatomaceous earth or vermiculite).

    • Why: Do not use combustible materials like sawdust. Halogenated compounds can react exothermically with organic absorbents, increasing the risk of toxic vapor generation.

  • Mechanical Collection & Validation:

    • Action: Use non-sparking polypropylene tools to scoop the saturated absorbent into a wide-mouth HDPE solid waste container.

    • Validation: Wipe the spill area with a solvent-dampened pad (e.g., isopropanol), then test the pad with a UV light (if applicable) or visually inspect to ensure zero residual chemical remains on the benchtop.

  • Waste Routing:

    • Action: Seal the solid waste container, label it as "Halogenated Spill Debris," and route it to the established halogenated waste stream for incineration.

SpillResponse Spill Spill Detected PPE Don PPE (Nitrile, Respirator) Spill->PPE Contain Apply Inert Absorbent PPE->Contain Collect Collect in Sealed Container Contain->Collect Dispose Route to Halogenated Waste Collect->Dispose

Step-by-step emergency spill response and decontamination methodology.

References

  • NextSDS. "Chemical Substance Information: Halogenated Pyridine Derivatives." NextSDS Database. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings and Toxicity Characteristics (40 CFR § 261)." EPA.gov. URL: [Link]

  • U.S. Department of Transportation (DOT). "List of Hazardous Substances and Reportable Quantities (49 CFR § 172.101)." DOT.gov. URL:[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.